1-Methyl-4-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQGIYFGWQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299626 | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26120-43-4 | |
| Record name | 1-Methyl-4-nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Methyl-4-nitro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 26120-43-4
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This document details the physicochemical properties, spectroscopic data, and proposed synthetic routes for this compound. Furthermore, it outlines key experimental protocols for its synthesis and potential downstream modifications, such as nitro group reduction, which are pivotal for creating diverse chemical libraries for drug screening. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel indazole-based therapeutic agents.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 26120-43-4 | [5][6][7][8] |
| Molecular Formula | C₈H₇N₃O₂ | [5][6][8][9] |
| Molecular Weight | 177.16 g/mol | [6][9][10] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Methyl-4-nitroindazole | [5][8] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the indazole core and a singlet for the N-methyl group. The presence of the nitro group will influence the chemical shifts of the aromatic protons. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole system and the N-methyl group. |
| FT-IR | Characteristic peaks for N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching of the aromatic core. |
| Mass Spec. | A molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process: the formation of the 4-nitro-1H-indazole core followed by N-methylation.
2.1. Protocol 1: Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from a general procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[11]
-
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Overhead stirrer
-
-
Procedure:
-
In a reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare an aqueous solution of sodium nitrite (2.2 eq).
-
Add the sodium nitrite solution to the cooled acetic acid solution at once while stirring vigorously. An immediate precipitate should be observed.[11]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[11]
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter again, and dry to yield 4-nitro-1H-indazole.[11]
-
2.2. Protocol 2: N-Methylation of 4-Nitro-1H-indazole
This protocol is a general method for the N-alkylation of nitro-substituted heterocyclic compounds.
-
Materials:
-
4-Nitro-1H-indazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the methylating agent (2.0 eq) dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 60°C) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, evaporate the solvent.
-
Dissolve the crude product in ethyl acetate, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography to obtain this compound.
-
Applications in Medicinal Chemistry
The indazole nucleus is a key component in numerous compounds with a wide array of biological activities.[2][4] Derivatives of this compound can be further functionalized to generate novel molecules for drug screening. A common and crucial transformation is the reduction of the nitro group to an amine, which can then serve as a handle for further derivatization.
3.1. Protocol 3: Reduction of the Nitro Group
This protocol provides a general method for the reduction of a nitro group to an amine on an indazole core.[1]
-
Materials:
-
This compound
-
Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)
-
Saturated ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
-
Procedure:
-
Dissolve the this compound in ethanol.
-
Add iron powder and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
After the reaction is complete, filter the hot solution through Celite to remove the iron salts and concentrate the filtrate.
-
If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution before extraction.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify if necessary to yield 1-Methyl-1H-indazol-4-amine.
-
3.2. Signaling Pathway Context
Derivatives of indazoles are actively being investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[1] One such critical pathway is the RAF-MEK-ERK pathway. The synthesis of libraries based on the this compound scaffold could lead to the discovery of novel inhibitors targeting kinases within this cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound(26120-43-4) 1H NMR spectrum [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound - CAS:26120-43-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical characteristics, a plausible synthetic route with detailed experimental protocols, and standard analytical methodologies for its characterization.
Core Chemical Properties
This compound is a nitro-substituted N-methylated indazole. The presence of the nitro group and the position of the methyl group on the indazole scaffold are critical determinants of its chemical reactivity and potential biological activity. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from data on closely related analogues and general principles of organic chemistry.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 26120-43-4 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Likely a solid powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| 1H NMR Spectrum | Data available | [2] |
| 13C NMR Spectrum | Data available | [2] |
| Mass Spectrum | Data available | [2] |
| IR Spectrum | Data available | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor. A logical synthetic pathway involves the initial synthesis of 4-nitro-1H-indazole followed by a regioselective N-methylation.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline
This procedure is adapted from established methods for the synthesis of nitroindazoles from substituted anilines.
-
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 2-methyl-3-nitroaniline in glacial acetic acid in a flask equipped with a magnetic stirrer and cool the solution in an ice bath to approximately 0 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred solution of 2-methyl-3-nitroaniline, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 4-nitro-1H-indazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound via N-Methylation
This protocol is based on general procedures for the N-alkylation of indazoles, which often favor the thermodynamically more stable N1-isomer under basic conditions.
-
Materials:
-
4-Nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Analytical Characterization Workflow
The structural confirmation of the synthesized this compound requires a combination of standard spectroscopic and spectrometric techniques.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group and distinct aromatic protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, potentially coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Determine the molecular ion peak to confirm the molecular weight of 177.16 g/mol . The fragmentation pattern can provide further structural information.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching), aromatic C-H, and C=C bonds.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activities or associated signaling pathways for this compound. However, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, and various substituted indazoles have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors. The nitro group can also influence biological activity, sometimes acting as a bio-reducible group under hypoxic conditions, a property exploited in some anticancer agents. Further research is required to elucidate the specific biological profile of this compound.
References
Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-4-nitro-1H-indazole (CAS No: 26120-43-4). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. It serves as a valuable resource for the characterization and identification of this compound in a research and development setting.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 26120-43-4 |
| Molecular Formula | C₈H₇N₃O₂[1][2] |
| Molecular Weight | 177.16 g/mol [1] |
| Structure |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous compounds and general principles of spectroscopy, and should be confirmed with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | d | 1H | H-5 |
| ~ 7.9 - 8.1 | d | 1H | H-7 |
| ~ 7.5 - 7.7 | t | 1H | H-6 |
| ~ 8.1 - 8.3 | s | 1H | H-3 |
| ~ 4.1 - 4.3 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | C-7a |
| ~ 138 - 140 | C-4 |
| ~ 133 - 135 | C-3 |
| ~ 125 - 127 | C-5 |
| ~ 122 - 124 | C-3a |
| ~ 118 - 120 | C-6 |
| ~ 110 - 112 | C-7 |
| ~ 35 - 37 | N-CH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z Value | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 161 | [M-O]⁺ |
| 147 | [M-NO]⁺ |
| 131 | [M-NO₂]⁺ |
| 104 | [M-NO₂-HCN]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3150 | Medium | C-H Aromatic Stretch |
| ~ 2950 - 3000 | Medium | C-H Aliphatic Stretch (CH₃) |
| ~ 1520 - 1540 | Strong | NO₂ Asymmetric Stretch |
| ~ 1340 - 1360 | Strong | NO₂ Symmetric Stretch |
| ~ 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |
| ~ 1450 - 1500 | Medium | C=N Ring Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Data (Solvent: Acetonitrile)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 280 - 320 | To be determined | π → π |
| ~ 350 - 400 | To be determined | n → π |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described above, based on standard laboratory practices for nitroaromatic and heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : Approximately 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal standard (TMS).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., GC-MS).
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
EI-MS Acquisition :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Inlet System : Direct insertion probe or gas chromatography inlet.
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
IR Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of a known concentration.
-
UV-Vis Acquisition :
-
Wavelength Range : 200-800 nm.
-
Blank : Use the pure solvent as a blank to zero the absorbance.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
In-depth NMR Analysis of 1-Methyl-4-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of 1-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, experimentally derived NMR data for this specific molecule, this guide synthesizes predicted spectral information based on established principles of NMR spectroscopy and data from structurally related analogs. This paper aims to serve as a valuable resource for the characterization and quality control of this compound.
Structure and Spectroscopic Properties
This compound possesses a bicyclic aromatic structure, the indazole ring system, substituted with a methyl group at the N1 position and a nitro group at the C4 position. The electron-withdrawing nature of the nitro group and the electronic effects of the pyrazole ring significantly influence the chemical shifts of the protons and carbons in the benzene ring, leading to a characteristic NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized in Table 1. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.3 - 8.5 | s | - |
| H-5 | ~7.9 - 8.1 | d | ~8.0 - 9.0 |
| H-6 | ~7.6 - 7.8 | t | ~7.5 - 8.5 |
| H-7 | ~8.1 - 8.3 | d | ~7.0 - 8.0 |
| N-CH₃ | ~4.1 - 4.3 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data are presented in Table 2. The electron-withdrawing nitro group is expected to cause a downfield shift for the carbon atom to which it is attached (C-4) and influence the chemical shifts of the other carbons in the aromatic system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 - 137 |
| C-3a | ~140 - 142 |
| C-4 | ~148 - 150 |
| C-5 | ~120 - 122 |
| C-6 | ~128 - 130 |
| C-7 | ~115 - 117 |
| C-7a | ~123 - 125 |
| N-CH₃ | ~35 - 37 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocols
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Logical Workflow for Synthesis and Characterization
The synthesis of this compound typically involves the methylation of 4-nitro-1H-indazole. The following diagram illustrates a logical workflow for the synthesis and subsequent NMR analysis.
Caption: Synthetic and analytical workflow for this compound.
This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental NMR data for the synthesized compound.
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-methyl-4-nitro-1H-indazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for obtaining high-quality spectra, and presents a logical workflow for spectral analysis.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected quantitative data for the principal vibrational modes. These assignments are based on established group frequency correlations and data from structurally related molecules.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3150 | Medium | Typically appears at slightly higher frequencies than aliphatic C-H stretches. |
| Aliphatic C-H Stretch (N-CH₃) | 2950 - 3000 | Medium | Corresponds to the stretching vibrations of the methyl group attached to the indazole nitrogen. |
| NO₂ Asymmetric Stretch | 1510 - 1550 | Strong | A strong and characteristic absorption for nitroarenes. |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong | Another strong and characteristic absorption for the nitro group. |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium | Multiple bands are expected due to the fused ring system. |
| C-N Stretch | 1300 - 1350 | Medium | Vibrations associated with the bonds within the indazole ring and the N-methyl bond. |
| N-N Stretch | 1100 - 1200 | Medium | Characteristic of the indazole ring system. |
| Aromatic C-H Out-of-Plane Bending | 750 - 850 | Strong | The specific position can provide information about the substitution pattern of the benzene ring. |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on meticulous sample preparation and data acquisition. Below are detailed methodologies for two common techniques for analyzing solid samples like this compound.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is a rapid and straightforward method for obtaining the IR spectrum of a solid sample with minimal preparation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.
Methodology:
-
Crystal Cleaning: Before analysis, ensure the diamond crystal of the ATR accessory is impeccably clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent such as isopropanol or acetone, and allow it to dry completely.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]
-
Post-Analysis Cleaning: After the measurement is complete, raise the press arm, and carefully remove the sample from the crystal. Clean the crystal surface thoroughly as described in step 1.
Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy
This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, an agate mortar and pestle, a pellet-forming die, and a hydraulic press.
Methodology:
-
Material Preparation: Use spectroscopic grade potassium bromide (KBr). To eliminate absorbed moisture, which can interfere with the spectrum, dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours and store it in a desiccator.[2]
-
Sample Grinding and Mixing: In an agate mortar, weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[3] Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Pressing: Transfer the powdered mixture into the collar of a pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[4][5]
-
Background Spectrum Acquisition: With the sample chamber of the FTIR spectrometer empty, acquire a background spectrum.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will show the absorption bands of this compound.
Visualization of Experimental and Analytical Workflow
The following diagrams illustrate the logical relationships in the experimental and analytical processes for the IR spectroscopy of this compound.
Caption: Experimental workflow for IR spectroscopy.
Caption: Logical relationships in IR spectral analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. youtube.com [youtube.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
An In-Depth Technical Guide to the Mass Spectrometry of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 1-Methyl-4-nitro-1H-indazole, a nitroaromatic heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a standard experimental protocol for its analysis, presents expected mass spectral data based on a closely related isomer, and elucidates the probable fragmentation pathways under electron ionization (EI).
Introduction
This compound (C₈H₇N₃O₂) is a substituted indazole with a molecular weight of 177.16 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Electron ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable small molecules, providing characteristic fragmentation patterns that are invaluable for structural elucidation.
Experimental Protocols
A standard protocol for the analysis of this compound by mass spectrometry is detailed below. This protocol is based on established methods for similar nitroaromatic and heterocyclic compounds.[3]
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile. For direct insertion probe analysis, a small amount of the solid sample can be used.
Instrumentation:
-
Mass Spectrometer: A gas chromatograph coupled to a mass selective detector (GC-MS) or a direct insertion probe mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV.[3]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Inlet: Direct insertion probe or GC inlet.[3]
-
Mass Range: m/z 40-300.
Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound (based on the isomer 2-Methyl-5-nitro-2H-indazole) [4]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 177 | [M]⁺ | 100 |
| 147 | [M - NO]⁺ | 5 |
| 131 | [M - NO₂]⁺ | 85 |
| 104 | [C₇H₆N]⁺ | 30 |
| 77 | [C₆H₅]⁺ | 25 |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the nitro group and the indazole ring system. The proposed fragmentation is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 177.
The primary fragmentation events are likely to be the loss of the nitro group as either a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO) with a subsequent loss of an oxygen atom.
-
Loss of a Nitro Radical (•NO₂): The molecular ion can undergo cleavage of the C-N bond to lose a nitro radical (mass 46), resulting in a prominent fragment ion at m/z 131.
-
Loss of Nitric Oxide (NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred to the ring, followed by the loss of a nitric oxide molecule (mass 30), leading to a fragment at m/z 147.
-
Further Fragmentation: The fragment at m/z 131 can undergo further fragmentation, such as the loss of a molecule of hydrogen cyanide (HCN) to yield an ion at m/z 104. Subsequent fragmentation can lead to the formation of the phenyl cation at m/z 77.
Below is a Graphviz diagram illustrating the proposed fragmentation pathway.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Workflow
The general workflow for the analysis and characterization of this compound using mass spectrometry is depicted in the following diagram.
Caption: General workflow for mass spectrometric analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. The provided experimental protocol, predicted mass spectral data based on a close isomer, and the proposed fragmentation pathway serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, medicinal chemistry, and drug development for the identification and structural characterization of this and related compounds.
References
An In-depth Technical Guide to the Physicochemical Properties and Predicted Crystal Structure of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this publication, this document compiles essential physicochemical data and offers a detailed analysis of closely related crystal structures. By examining the crystallographic data of analogous nitro-substituted indazole and imidazole derivatives, we can infer and discuss the expected molecular geometry, packing, and intermolecular interactions of this compound. This guide also outlines detailed experimental protocols for the synthesis and characterization of such compounds, providing a valuable resource for researchers in the field.
Introduction
Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents with applications as anti-cancer, anti-inflammatory, and antimicrobial therapies. The introduction of a nitro group and a methyl group to the indazole scaffold, as in this compound, can significantly modulate its electronic properties, solubility, and potential for intermolecular interactions, thereby influencing its biological activity and material properties. Understanding the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
This whitepaper addresses the current gap in crystallographic data for this compound by presenting a thorough analysis of its known properties and the crystal structures of analogous compounds. This comparative approach allows for a robust prediction of its structural characteristics.
Physicochemical and Spectroscopic Data
This compound is commercially available and has been characterized by various spectroscopic methods. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 26120-43-4 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 141-142 °C | [2] |
| Boiling Point (Predicted) | 332.9 ± 15.0 °C | [2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -1.87 ± 0.30 | [2] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available for this compound, which is crucial for its identification and structural confirmation in solution.[3]
-
Mass Spectrometry: The compound has been characterized by mass spectrometry to confirm its molecular weight.[3]
Predicted Crystal Structure and Comparative Crystallographic Analysis
In the absence of a determined crystal structure for this compound, we can predict its key structural features by analyzing the crystallographic data of closely related molecules. For this purpose, we have selected 1-methyl-4,5-dinitro-1H-imidazole and 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole as representative examples.
Analysis of 1-Methyl-4,5-dinitro-1H-imidazole
This compound shares the 1-methyl-nitro-imidazole core with our target molecule. Its crystal structure reveals important information about the orientation of the nitro groups and the nature of intermolecular interactions.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.412(2) |
| b (Å) | 12.646(3) |
| c (Å) | 6.563(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 698.2(3) |
| Z | 4 |
Table 1: Crystal data for 1-methyl-4,5-dinitro-1H-imidazole.[4]
In this structure, the two nitro groups are twisted with respect to the imidazole plane, with dihedral angles of 24.2(3)° and 33.4(4)°.[4] The molecular packing is stabilized by non-classical intermolecular C-H···O hydrogen bonds.[4] It is plausible that this compound would also exhibit a twisted nitro group and engage in similar hydrogen bonding patterns.
Analysis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole
This structure provides insight into the geometry of the indazole ring system when substituted with nitro groups.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4125(3) |
| b (Å) | 8.5371(3) |
| c (Å) | 13.0825(5) |
| α (°) | 90.401(2) |
| β (°) | 95.707(2) |
| γ (°) | 111.302(2) |
| Volume (ų) | 766.66(5) |
| Z | 2 |
Table 2: Crystal data for 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole.[5]
The indazole ring system in this molecule makes significant dihedral angles with the two nitro groups (57.0(3)° and 31.9(3)°).[5] The crystal packing is characterized by C-H···O interactions, forming one-dimensional chains.[5] This suggests that the nitro group in this compound is likely to be non-coplanar with the indazole ring and that C-H···O hydrogen bonds will play a crucial role in its crystal packing.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of nitro-substituted indazoles, based on established literature methods.
General Synthesis of Nitro-Indazoles
The synthesis of nitro-indazole derivatives often involves the nitration of an indazole precursor. A general procedure is outlined below.
Procedure:
-
Dissolution: Dissolve the indazole starting material in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and regioselectivity.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specified period. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired nitro-indazole.
Characterization Methods
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the IR spectrum to identify the characteristic functional groups present in the molecule.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction analysis by slow evaporation of a saturated solution, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive compilation of its known physicochemical properties and a predictive analysis of its structural features based on closely related compounds. The presented data and experimental protocols offer a valuable resource for researchers working on the synthesis, characterization, and application of nitro-indazole derivatives in drug discovery and materials science. The elucidation of the precise crystal structure of this compound through future experimental work is a critical next step that will undoubtedly provide deeper insights into its structure-property relationships.
References
Regioselective Synthesis of 1-Methyl-4-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise control of substituent placement on the indazole scaffold is paramount for modulating pharmacological activity. This technical guide provides an in-depth overview of the regioselective synthesis of 1-Methyl-4-nitro-1H-indazole, a key building block for various pharmaceutical compounds. The focus of this document is to furnish researchers with detailed experimental protocols and a clear understanding of the factors governing the regioselectivity of N-alkylation of the 4-nitroindazole core.
The primary challenge in the synthesis of N-alkylated indazoles lies in controlling the site of alkylation, as the indazole anion can be alkylated at either the N1 or N2 position, often leading to a mixture of regioisomers. For 4-nitroindazole, methylation under neutral conditions has been reported to predominantly yield the undesired 2-methyl derivative. However, strategic selection of the base and solvent system can overcome this inherent regioselectivity, favoring the formation of the thermodynamically more stable N1-isomer. This guide will focus on a robust protocol employing sodium hydride in tetrahydrofuran to achieve high N1-regioselectivity.
Reaction Data Summary
The following table summarizes the key quantitative data for the regioselective N1-methylation of 4-nitro-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-1H-indazole | N/A |
| Product | This compound | [1][2][3][4] |
| Regioselective Methylating Agent | Methyl iodide (CH₃I) | N/A |
| Base | Sodium Hydride (NaH) | [5][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5][6] |
| Typical Regioselectivity (N1:N2) | >95:5 (expected) | [5] |
| Expected Yield | High | [5] |
| CAS Number (Product) | 26120-43-4 | [1][2][3][4] |
| Molecular Formula (Product) | C₈H₇N₃O₂ | [1][4] |
| Molecular Weight (Product) | 177.16 g/mol | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the regioselective synthesis of this compound.
Synthesis of this compound
Objective: To achieve high regioselectivity for the N1-methylation of 4-nitro-1H-indazole.
Materials:
-
4-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Syringe
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitro-1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the indazolide anion is typically observed.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and the general experimental workflow.
Caption: N1-Regioselective Methylation Pathway.
Caption: Experimental Workflow for Synthesis.
References
- 1. scbt.com [scbt.com]
- 2. This compound(26120-43-4) 1H NMR [m.chemicalbook.com]
- 3. 26120-43-4|this compound|BLD Pharm [bldpharm.com]
- 4. pschemicals.com [pschemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and primary reaction mechanisms of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the regioselective synthesis of the title compound, focusing on the critical N-methylation step of the 4-nitro-1H-indazole precursor. Furthermore, it elaborates on a key reaction of this compound: the reduction of its nitro group to form the corresponding amine, a versatile intermediate for further functionalization.
Synthesis of this compound
The synthesis of this compound is primarily achieved through a two-step process: the synthesis of the 4-nitro-1H-indazole precursor followed by its regioselective N-methylation.
Synthesis of 4-Nitro-1H-indazole
The precursor, 4-nitro-1H-indazole, can be synthesized from 2-methyl-3-nitroaniline via a diazotization and cyclization reaction.
Experimental Protocol: Synthesis of 4-Nitro-1H-indazole
-
Preparation of Sodium Nitrite Solution: Dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water.
-
Reaction Setup: In a separate vessel, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to near 0°C.
-
Diazotization and Cyclization: Add the prepared sodium nitrite solution to the solution of 2-methyl-3-nitroaniline all at once with vigorous stirring. An immediate precipitate will form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up and Isolation: Filter the precipitate and concentrate the filtrate under reduced pressure. Suspend the resulting solid in water, filter again, and dry to yield the 4-nitro-1H-indazole product.
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |
| 2-Methyl-3-nitroaniline | 152.15 | 0.13 | 20 g |
| Sodium Nitrite | 69.00 | 0.29 | 20 g |
| Glacial Acetic Acid | - | - | Solvent |
| Water | - | - | Solvent |
Table 1: Reagents for the synthesis of 4-Nitro-1H-indazole.
Regioselective N-Methylation of 4-Nitro-1H-indazole
The N-methylation of 4-nitro-1H-indazole can result in two isomers: this compound and 2-methyl-4-nitro-1H-indazole. The regioselectivity of this reaction is highly dependent on the reaction conditions. For the synthesis of the desired 1-methyl isomer, acidic conditions are generally favored. Under neutral conditions, the 2-methyl derivative is the major product.[1]
Reaction Mechanism: N-Methylation of 4-Nitro-1H-indazole
The mechanism for the N-methylation of indazoles is a critical aspect of their synthesis, with the regioselectivity being influenced by kinetic and thermodynamic factors. In the case of 4-nitro-1H-indazole, the nitrogen at the N1 position and the nitrogen at the N2 position are both potential sites for alkylation.
Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. The reaction conditions, therefore, play a pivotal role in determining the final product distribution.
-
Under Basic or Neutral Conditions: The methylation tends to favor the N2 position, leading to the formation of 2-methyl-4-nitro-2H-indazole as the major product. This is often considered the kinetically controlled pathway.
-
Under Acidic Conditions: The reaction favors the formation of the thermodynamically more stable N1-isomer, yielding this compound.
A general procedure for the N-methylation of indazoles involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of methyl iodide.[2] To achieve the desired regioselectivity for the 1-methyl isomer of 4-nitro-indazole, the reaction would likely be carried out under acidic conditions, although specific protocols in the searched literature are not detailed for this particular transformation.
Experimental Protocol: N1-Methylation of 4-Nitro-1H-indazole (General Procedure)
-
Reaction Setup: To a solution of 4-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃) at 0°C.
-
Addition of Methylating Agent: Stir the mixture for a short period, then add methyl iodide dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers.
| Reactant | Role |
| 4-Nitro-1H-indazole | Starting Material |
| Methyl Iodide | Methylating Agent |
| Base (e.g., NaH, K₂CO₃) | Proton Abstractor |
| Solvent (e.g., DMF, THF) | Reaction Medium |
Table 2: General reagents for the N-methylation of 4-Nitro-1H-indazole.
Key Reactions of this compound
A primary and synthetically useful reaction of this compound is the reduction of the nitro group to an amine. This transformation yields 1-methyl-1H-indazol-4-amine, a valuable intermediate for the synthesis of various biologically active molecules.
Reduction of the Nitro Group
The reduction of the nitro group can be achieved using various reducing agents, with common methods employing iron powder in the presence of an acid or a salt like ammonium chloride, or using tin(II) chloride.[2][3]
Reaction Mechanism: Reduction of this compound
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The mechanism with metals like iron or tin in an acidic medium generally proceeds through a series of single electron transfers and protonations. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.
Experimental Protocol: Reduction of this compound to 1-Methyl-1H-indazol-4-amine
-
Reaction Setup: Dissolve the this compound derivative in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add iron powder (approximately 5.0 equivalents) and a saturated aqueous solution of ammonium chloride.
-
Reaction Progression: Heat the mixture to reflux for 2-6 hours, monitoring the consumption of the starting material by TLC.
-
Work-up and Isolation (with Iron): After the reaction is complete, filter the hot solution through Celite to remove the iron salts. Concentrate the filtrate.
-
Alternative with Tin(II) Chloride: Alternatively, use tin(II) chloride (SnCl₂) (approximately 3.0 equivalents) in a suitable solvent. After the reaction, basify the mixture with a sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer, concentrate it, and purify the resulting amine, which can often be used directly in subsequent steps.
| Reagent | Equivalents | Role |
| Iron Powder (Fe) | ~5.0 | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | - | Proton Source |
| Tin(II) Chloride (SnCl₂) | ~3.0 | Reducing Agent |
| Ethanol or Ethyl Acetate | - | Solvent |
Table 3: Reagents for the reduction of the nitro group.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Reduction of this compound
Caption: Reduction of this compound.
Experimental Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
References
Stability and Storage of 1-Methyl-4-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 1-Methyl-4-nitro-1H-indazole (CAS No. 26120-43-4). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for experimental and developmental purposes. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related nitroaromatic and indazole compounds, alongside general principles of chemical stability and handling.
Compound Properties and Recommended Storage
This compound is a crystalline powder.[1] Proper storage is crucial to prevent degradation and maintain its chemical integrity. The following table summarizes the known properties and recommended storage conditions.
| Property | Value/Recommendation | Source |
| CAS Number | 26120-43-4 | N/A |
| Molecular Formula | C₈H₇N₃O₂ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
| Physical Form | Crystalline Powder | [1] |
| Recommended Storage Temperature | 2-8°C | [1] |
| Light Sensitivity | Store in a light-resistant container. Nitroaromatic compounds can be susceptible to photodegradation. | Inferred from general chemical principles |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Inferred from general chemical principles |
| Container | Use a tightly sealed, non-reactive container such as an amber glass vial. | Inferred from general chemical principles |
Handling and Safety Precautions
Nitroaromatic compounds, as a class, are known to be poisons and irritants. Therefore, appropriate safety measures should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection.
-
Respiratory Protection: Avoid inhalation of the powder. Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
General Hygiene: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.
Stability Profile and Potential Degradation Pathways
A logical workflow for the handling and stability assessment of a research chemical like this compound is presented below.
Caption: Workflow for Handling and Stability Assessment of this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These are based on standard practices for forced degradation studies and should be adapted as needed.
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial to separate the intact compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for nitroaromatic compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. The compound should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently. Neutralize before analysis. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 70°C) for a specified duration. |
| Photostability | Expose a solution and the solid compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel. |
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.
The logical flow for conducting these stability studies is outlined in the following diagram.
Caption: Workflow for Forced Degradation and Stability Studies.
Conclusion
While specific stability data for this compound is limited, by adhering to the storage and handling guidelines for nitroaromatic compounds and implementing a robust stability testing program, researchers can ensure the quality and reliability of this compound for their studies. The recommended storage condition is 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere.[1] A well-designed forced degradation study will be instrumental in understanding its intrinsic stability and identifying any potential degradation products.
References
A Technical Guide to the Theoretical and Computational Profile of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document synthesizes information from closely related analogs, including other nitro-substituted indazoles and imidazoles, to project its structural, spectroscopic, and electronic properties. This guide covers the probable synthetic pathways, predicted spectroscopic characteristics (FT-IR, NMR, and UV-Vis), and in-depth computational analyses including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Mulliken charge distribution. The potential for nonlinear optical (NLO) activity is also discussed based on theoretical calculations of related compounds. Detailed experimental protocols for synthesis and characterization are provided as generalized procedures. All quantitative data are summarized in structured tables for clarity and comparative purposes. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.
Introduction
Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of specific substituents, such as a methyl group and a nitro group, can significantly modulate the physicochemical and biological properties of the indazole scaffold.[2] this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed investigation for potential applications in medicinal chemistry and materials science.
This guide provides a theoretical and computational exploration of this compound. By drawing parallels with structurally similar molecules, we aim to provide a robust predictive model of its behavior and properties.
Synthesis and Experimental Protocols
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of related compounds.[3][4][5] The proposed pathway involves the diazotization of a substituted aniline followed by intramolecular cyclization, and subsequent N-methylation.
Proposed Synthetic Pathway
The synthesis is anticipated to proceed in two key stages: the formation of the 4-nitro-1H-indazole core, followed by regioselective methylation at the N1 position.
Experimental Protocol for the Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[4]
-
Preparation of Nitrite Solution : Dissolve sodium nitrite (0.29 mol) in 50 mL of water.
-
Reaction Setup : In a separate vessel, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the mixture to near 0 °C.
-
Diazotization : Add the sodium nitrite solution to the aniline solution all at once with vigorous stirring. An immediate precipitate should form.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Isolation : Filter the precipitate and concentrate the filtrate under reduced pressure. The resulting solid is then suspended in water, filtered again, and dried to yield 4-nitro-1H-indazole.[4]
Experimental Protocol for N-Methylation
This is a general procedure for the N-methylation of indazoles.[3]
-
Preparation : Suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C.
-
Indazole Addition : Add a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at room temperature for 1 hour.
-
Methylation : Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification : Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
The spectroscopic signature of this compound can be predicted based on data from analogous compounds.
FT-IR and FT-Raman Spectroscopy
The vibrational spectrum is expected to be characterized by the stretching and bending modes of its functional groups. Theoretical calculations using DFT methods are often employed to assign these vibrational modes.[6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
| N-H Stretch (of precursor) | ~3300-3400 (broad) | - |
| C-H Aromatic Stretch | ~3100 | ~3100 |
| C-H Aliphatic Stretch (CH₃) | ~2950 | ~2950 |
| C=C Aromatic Stretch | ~1600, 1480 | ~1600, 1480 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 |
| Table 1: Predicted FT-IR and FT-Raman vibrational frequencies for this compound based on data for related nitro-indazoles.[2] |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. Chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. Theoretical calculations, such as the GIAO method, can provide accurate predictions of NMR chemical shifts.[8][9]
| ¹H NMR | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~3.8-4.3 |
| Aromatic Protons | ~7.4-8.3 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~35-40 |
| Aromatic Carbons | ~110-150 |
| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ or DMSO-d₆.[10][11] |
UV-Vis Spectroscopy
The electronic absorption spectrum, determined by UV-Vis spectroscopy, reveals information about the electronic transitions within the molecule. The presence of the nitro group and the extended π-system of the indazole ring are expected to result in absorption bands in the UV-visible region.
Computational Analysis
Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[12]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation.[12][13] A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule.[13] For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group.
| Parameter | Predicted Value (eV) |
| E(HOMO) | ~ -6.5 to -7.5 |
| E(LUMO) | ~ -2.5 to -3.5 |
| Energy Gap (ΔE) | ~ 3.5 to 4.5 |
| Table 3: Predicted HOMO-LUMO energies and energy gap for this compound based on DFT calculations of similar compounds.[13][14] |
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15] For this compound, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[16] Significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring, indicating substantial electron delocalization.[17]
Mulliken Charge Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms will likely have positive charges. This charge distribution influences the molecule's dipole moment and reactivity.[13]
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. The presence of an electron-donating group (the indazole ring system) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system suggests that this compound may exhibit significant NLO properties. Computational studies on similar nitro-substituted aromatic compounds have shown that they can possess hyperpolarizability values significantly greater than that of standard materials like urea.[17]
| NLO Parameter | Predicted Value (a.u.) |
| Dipole Moment (μ) | ~ 5 - 7 D |
| First Hyperpolarizability (β₀) | > 10⁻³⁰ esu |
| Table 4: Predicted nonlinear optical properties for this compound based on theoretical calculations of related molecules.[17] |
Conclusion
This technical guide has presented a detailed theoretical and computational profile of this compound by leveraging data from analogous compounds. The proposed synthetic pathway offers a viable route for its preparation. The predicted spectroscopic data provides a basis for its characterization. Computational analyses suggest that this compound possesses a distinct electronic structure with a significant HOMO-LUMO gap, well-defined regions of electrophilic and nucleophilic reactivity, and potential for nonlinear optical applications. This document serves as a valuable starting point for further experimental and computational investigation into this promising molecule, with the potential to guide future research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 11. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 12. irjweb.com [irjweb.com]
- 13. irjweb.com [irjweb.com]
- 14. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. malayajournal.org [malayajournal.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Methyl-4-nitro-1H-indazole. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the necessary experimental protocols and theoretical frameworks for its full characterization. The methodologies and data presentation formats are based on established practices for similar nitroaromatic heterocyclic compounds.
Introduction
This compound is a nitroaromatic heterocyclic compound. The presence of both an electron-donating methylated indazole core and an electron-withdrawing nitro group suggests the potential for interesting photophysical behaviors, including solvent-dependent absorption and emission characteristics, and the possibility of excited-state charge transfer. Understanding these properties is crucial for its potential applications in areas such as chemical sensing, materials science, and as a structural motif in pharmacologically active molecules.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through the methylation of 4-nitro-1H-indazole. The synthesis of the parent 4-nitro-1H-indazole typically involves the diazotization of 2-methyl-3-nitroaniline.[1] The resulting product should be characterized to confirm its structure and purity.
Table 1: Spectroscopic Characterization Data for this compound
| Technique | Observed Data (Literature) | Reference |
| ¹H NMR | Spectrum available | [2] |
| ¹³C NMR | Spectrum available | [2] |
| Mass Spec. | Molecular Ion Peak Expected at m/z = 177.16 | [3] |
| FT-IR | Characteristic peaks for C-H, C=C, and NO₂ stretching expected. | [4] |
Photophysical Properties
The photophysical properties of this compound are yet to be fully elucidated. The following tables present the key parameters that require experimental determination.
Table 2: Experimentally Determined Photophysical Data for this compound
| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf | τf (ns) |
| Dichloromethane | TBD | TBD | TBD | TBD | TBD |
| Acetonitrile | TBD | TBD | TBD | TBD | TBD |
| Ethanol | TBD | TBD | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD | TBD | TBD |
| Cyclohexane | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization of the photophysical properties of this compound.
A potential synthetic route involves the N-alkylation of 4-nitro-1H-indazole. General procedures for the N-alkylation of nitroimidazoles can be adapted, often utilizing a base such as potassium carbonate or potassium hydroxide in a polar aprotic solvent like DMF or DMSO, with an alkylating agent such as methyl iodide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Solutions of this compound will be prepared in various solvents of spectroscopic grade (e.g., dichloromethane, acetonitrile, ethanol, toluene, cyclohexane) at concentrations typically ranging from 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: Absorption spectra will be recorded from 200 to 800 nm at room temperature. The molar extinction coefficient (ε) will be determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Sample Preparation: The same solutions prepared for UV-Visible absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Data Acquisition: Emission spectra will be recorded by exciting the sample at its absorption maximum (λabs).
The relative method using a well-characterized standard is recommended.[5][6][7]
-
Standard Selection: A fluorescent standard with a known quantum yield and emission range similar to the expected emission of this compound should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is within a linear range (typically < 0.1).
-
Measure the UV-Vis absorption spectra and integrated fluorescence intensity for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[5]
-
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure: The fluorescence lifetime (τf) will be measured by exciting the sample with a pulsed laser source at λabs and monitoring the fluorescence decay over time. The decay data will be fitted to an exponential function to determine the lifetime.
Visualizations
The following diagram outlines the general workflow for the synthesis and photophysical characterization of this compound.
References
Methodological & Application
Synthesis of 1-Methyl-4-nitro-1H-indazole: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-4-nitro-1H-indazole. The synthesis is a two-step process commencing with the preparation of the precursor, 4-nitro-1H-indazole, followed by its selective N-methylation to yield the final product. This protocol is compiled from established chemical synthesis methodologies for analogous compounds and is intended for use in a controlled laboratory setting by trained professionals.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 26120-43-4 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Expected to be a solid |
| Purity | >95% (typical for research chemicals) |
Experimental Protocols
The synthesis of this compound is achieved in two primary stages:
-
Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline.
-
N-Methylation of 4-Nitro-1H-indazole to yield this compound.
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This procedure is adapted from established methods for the diazotization and cyclization of substituted anilines.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware for organic synthesis
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a designated period to allow for the completion of the diazotization reaction.
-
Allow the reaction to warm to room temperature and stir for an extended period to ensure complete intramolecular cyclization.
-
The crude 4-nitro-1H-indazole can be isolated by quenching the reaction with water and filtering the resulting precipitate.
-
The crude product should be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol for the N-methylation of 4-nitro-1H-indazole is based on methods known to favor the formation of the thermodynamically more stable N1-isomer.[1]
Materials:
-
4-Nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the indazolide anion.
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Characterization Data (Predicted)
| Analysis | Predicted Data |
| ¹H NMR | The spectrum is expected to show a singlet for the N-methyl protons (around 4.0 ppm) and distinct aromatic proton signals. |
| ¹³C NMR | The spectrum will display a signal for the N-methyl carbon and characteristic signals for the aromatic and indazole ring carbons. |
| IR (cm⁻¹) | Expected to show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | The molecular ion peak ([M]⁺) is expected at m/z = 177.05. |
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from a commercially available starting material through the formation of the key indazole core to the final N-alkylation.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Biological Applications
While specific biological data for this compound is not extensively documented, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[2] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Substituted indazoles are particularly recognized as potent inhibitors of various protein kinases.[3] Kinase inhibition is a critical mechanism in cancer therapy, and the specific substitution pattern on the indazole ring plays a crucial role in the binding affinity and selectivity for different kinases. Therefore, this compound represents a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The nitro group can be reduced to an amine, providing a handle for further functionalization and the creation of diverse chemical libraries for drug discovery screening.
Caption: Potential application in kinase inhibitor development.
References
Application Notes: Regioselective N-methylation of 4-nitro-1H-indazole
Introduction
4-nitro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of a wide array of pharmacologically active molecules. The N-methylation of 4-nitro-1H-indazole can yield two distinct regioisomers: 1-methyl-4-nitro-1H-indazole (N1-methylated) and 2-methyl-4-nitro-1H-indazole (N2-methylated). The selective synthesis of either isomer is of paramount importance as the position of the methyl group can significantly alter the biological and physicochemical properties of the final compound.
The regiochemical outcome of the methylation is highly dependent on the reaction conditions, which govern whether the reaction proceeds under thermodynamic or kinetic control.[1] The 1H-indazole tautomer is generally more stable, making the N1-methylated product the thermodynamically favored isomer.[1] Conversely, the N2-position is often more susceptible to kinetically controlled alkylation.[2] This document provides detailed protocols for the selective N-methylation of 4-nitro-1H-indazole to achieve either the N1 or N2 isomer, summarizes key quantitative data, and illustrates the underlying strategic workflows.
Data Presentation: Influence of Reagents on Regioselectivity
The choice of methylating agent, base, and solvent has a profound impact on the ratio of N1 to N2 methylated products. The following table summarizes results from the methylation of 6-nitro-1H-indazole, a close structural analog of 4-nitro-1H-indazole, demonstrating the varied regioselectivity under different conditions.
| Methylating Agent | Base / Solvent | N1-Isomer Yield | N2-Isomer Yield | Other Products | Reference |
| Methyl Iodide | - (neat, sealed tube) | - | Major Product (yield not specified) | - | [2] |
| Methyl Iodide | K₂CO₃ / DMF | 10% | 50% | 17% (dimethylated) | [2] |
| Dimethyl Sulfate | KOH | 42% | 44% | - | [2] |
| Methyl p-toluenesulfonate | - | - | 50% | 25% (recovered starting material) | [2] |
| Sodium Hydride / Methyl Iodide | THF | High N1 selectivity reported | Low N2 selectivity reported | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (N1-Methylation via Thermodynamic Control)
This protocol is designed to favor the formation of the more thermodynamically stable N1-isomer. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent creates the indazolide anion, which can equilibrate to the more stable N1-anion before reacting with the methylating agent.[1][5]
Materials:
-
4-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and dry the NaH under a stream of inert gas.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-nitro-1H-indazole (1.0 equivalent) in a separate flask with anhydrous THF.
-
Add the solution of 4-nitro-1H-indazole dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.[5]
-
Cool the reaction mixture back down to 0 °C.
-
Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise to the reaction mixture.[5]
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[1][5]
-
Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Protocol 2: Synthesis of 2-methyl-4-nitro-1H-indazole (N2-Methylation via Kinetic Control)
This protocol aims to produce the kinetically favored N2-isomer. Conditions are chosen to promote rapid methylation before thermodynamic equilibration can occur. This method is adapted from a procedure for the synthesis of a key intermediate for the anticancer drug Pazopanib.[1]
Materials:
-
4-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Dichloromethane or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-indazole (1.0 equivalent) and a base such as DABCO (1.0 equivalent) or K₂CO₃ (2.0 equivalents).[1][6]
-
Add anhydrous DMF or acetonitrile as the solvent.[2]
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.[1]
-
Heat the reaction mixture to 60 °C or reflux and continue stirring for 6-12 hours.[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to yield the 2-methyl-4-nitro-1H-indazole.
Visualizations
General Workflow for N-methylation
Caption: General experimental workflow for the N-methylation of 4-nitro-1H-indazole.
Regioselectivity Control Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 1-Methyl-4-nitro-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the 1-methyl-4-nitro-1H-indazole scaffold, a key building block in medicinal chemistry. The protocols detailed herein are designed to be reproducible and are supported by data from analogous chemical transformations. This document aims to facilitate the synthesis and exploration of novel indazole derivatives for drug discovery, particularly in the development of kinase inhibitors.
Introduction
The indazole core is a privileged heterocyclic motif frequently found in pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The this compound scaffold offers multiple sites for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries. The nitro group at the 4-position can be readily reduced to an amine, providing a handle for further derivatization, while the C3 and other positions on the aromatic ring can be functionalized to modulate the compound's physicochemical and biological properties. This scaffold is of particular interest in the development of kinase inhibitors, which are crucial in targeted cancer therapy.[1]
Physicochemical Properties
While specific experimental data for all derivatives of this compound are not exhaustively available, the properties of the parent compound and closely related analogs provide a useful reference.
| Property | Value (for related compounds) | Reference Compound |
| Molecular Formula | C8H7N3O2 | This compound |
| Molecular Weight | 177.16 g/mol | This compound |
| Appearance | Likely a solid powder | 3-Methyl-6-Nitro-1H-Indazole[1] |
| Purity | Typically >95% | 3-Iodo-1H-indazole[1] |
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through two primary routes: N-methylation of 4-nitro-1H-indazole or nitration of 1-methyl-1H-indazole.
Protocol 1: N-methylation of 4-nitro-1H-indazole
This protocol describes the regioselective methylation of 4-nitro-1H-indazole at the N1 position.
Materials:
-
4-nitro-1H-indazole
-
Methyl iodide (CH3I)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.[2]
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.[2]
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: Good yields, with the N1-isomer being the thermodynamically more stable and major product.[3]
Protocol 2: Nitration of 1-methyl-1H-indazole
This protocol details the nitration of 1-methyl-1H-indazole, where the 4-position is a potential site of nitration.
Materials:
-
1-methyl-1H-indazole
-
Fuming nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, add 1-methyl-1H-indazole (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.[2]
-
To this solution, add fuming nitric acid (1.1 equivalents) dropwise at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO3 until the pH is approximately 7-8.[2]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: 50-60% (Yield may vary depending on the regioselectivity of the nitration).[2]
Functionalization of the this compound Scaffold
The this compound scaffold can be further functionalized at various positions to generate a library of derivatives. Key transformations include halogenation at the C3 position, followed by cross-coupling reactions, and reduction of the nitro group.
C3-Halogenation
Halogenation at the C3 position introduces a versatile handle for subsequent cross-coupling reactions.
This protocol is adapted from general methods for the C3-iodination of indazoles.
Materials:
-
This compound
-
Iodine (I2)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO3)
-
Water
Procedure:
-
To a solution of this compound in DMF, add powdered potassium hydroxide portion-wise.[4]
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodine in several portions over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine.[4]
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-iodo-1-methyl-4-nitro-1H-indazole.
Expected Yield: High yields are generally reported for C3-iodination of indazoles.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[4]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-4-nitro-1H-indazole.
Materials:
-
3-iodo-1-methyl-4-nitro-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents) or Pd(PPh3)4
-
Triphenylphosphine (PPh3) (0.1 equivalents) or other suitable ligand
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodo-1-methyl-4-nitro-1H-indazole, the boronic acid, palladium catalyst, ligand, and potassium carbonate.[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the 3-aryl-1-methyl-4-nitro-1H-indazole derivative.
Expected Yields for Suzuki Coupling of Related Indazoles
| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | High |
| 3-chloroindazole derivatives | Various aryl boronic acids | P2 (SPhos precatalyst) | K3PO4 | Dioxane/H2O | Good to Excellent |
Reduction of the Nitro Group
The nitro group can be reduced to a primary amine, which serves as a key functional group for further derivatization, such as amidation or sulfonylation.
This is a clean and efficient method for the reduction of the nitro group.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol
-
Hydrogen gas (H2)
-
Celite®
Procedure:
-
To a solution of the this compound derivative (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C.[2]
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-indazol-4-amine derivative.
Expected Yield: Generally high yields are achieved with this method.[2]
An alternative method for nitro group reduction using a metal salt.
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equivalents)
-
Ethanol
-
5% aqueous potassium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Suspend the nitroindazole (1.0 equivalent) in ethanol.[3]
-
Add stannous chloride dihydrate (5.0 equivalents).[3]
-
Heat the mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: Good yields are typically reported for this transformation.[3]
Spectroscopic Data
The following table summarizes the available spectroscopic data for the parent scaffold and related compounds.
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| This compound | 8.35 (d, 1H), 7.80 (d, 1H), 3.75 (s, 3H) (for a related imidazole) | 146.9, 138.1, 122.6, 34.2 (for a related imidazole) | 177.05 [M]+ |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | ~14.1 (s, 1H, NH), 7.95 (s, 1H, H-5), 7.60 (s, 1H, H-7), 2.45 (s, 3H, CH3)[5] | ~148.0 (C4), ~141.0 (C3a), ~138.0 (C6), ~132.0 (C7a), ~122.0 (C7), ~118.0 (C5), ~92.5 (C3), ~16.5 (CH3)[5] | 303.06 [M]+ |
Application in Drug Discovery: Kinase Inhibition
Derivatives of the this compound scaffold are promising candidates for the development of kinase inhibitors. The functional groups on the scaffold allow for the synthesis of molecules that can target the ATP-binding site of various kinases.
Signaling Pathway Context
A key signaling pathway often dysregulated in cancer is the RAF-MEK-ERK pathway.[1] This pathway plays a central role in cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth. Indazole-based compounds have been developed to inhibit kinases within this cascade, such as RAF and MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
References
Application Notes and Protocols for the Derivatization of 1-Methyl-4-nitro-1H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, substituted indazoles have gained prominence as potent kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure for cancer therapy.[4][6]
This document provides detailed application notes and protocols for the derivatization of 1-methyl-4-nitro-1H-indazole, a key intermediate for the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the N1 position and the nitro group at the C4 position offers distinct opportunities for chemical modification to explore structure-activity relationships (SAR) and develop new drug candidates. The primary routes for derivatization involve the reduction of the nitro group to an amine, followed by a variety of functionalization reactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26120-43-4 | [7] |
| Molecular Formula | C₈H₇N₃O₂ | [7] |
| Molecular Weight | 177.16 g/mol | [7] |
| Appearance | Likely a solid powder | Inferred from related compounds |
Strategic Derivatization Pathways
The derivatization of this compound primarily hinges on the chemical reactivity of the nitro group. Reduction of the nitro functionality to an amine provides a versatile handle for a wide array of subsequent chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.
Caption: Derivatization workflow for this compound.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol outlines a general method for the reduction of the 4-nitro group of this compound to the corresponding 4-amino derivative. This procedure is adapted from established methods for the reduction of nitroindazoles.[1][8]
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for organic synthesis
-
Thin-layer chromatography (TLC) supplies
Procedure using Iron Powder:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of diatomaceous earth to remove the iron salts.[1]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-methyl-1H-indazol-4-amine.
-
Purify the product by column chromatography on silica gel if necessary.
Procedure using Tin(II) Chloride Dihydrate:
-
Suspend this compound (1.0 eq) in ethanol.[8]
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[8]
-
Heat the mixture at 60°C until the starting material is consumed, as monitored by TLC.[8]
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the acylation of 1-methyl-1H-indazol-4-amine to form amide derivatives.
Materials:
-
1-Methyl-1H-indazol-4-amine
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, N,N-dimethylformamide)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the organic base (1.1-1.5 eq).
-
Cool the mixture to 0°C.
-
Slowly add the acyl chloride (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Application in Kinase Inhibitor Discovery
Derivatives of indazole are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6] The synthesized derivatives of this compound can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads.
A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[9]
Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the kinase inhibitory activity of the synthesized indazole derivatives. A luminescence-based assay is commonly used to measure the remaining ATP after the kinase reaction.[10]
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized indazole derivatives (test compounds)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white, opaque microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the luminescence-based ATP detection reagent.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.[10]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable equation.
Quantitative Data from Related Indazole Derivatives
| Compound Class | Target | Assay Type | IC₅₀ Value | Cell Line(s) | Reference |
| 1H-Indazole Amide Derivative | Anticancer | Antiproliferative Assay | 0.23–1.15 µM | 4T1 (Breast Cancer) | [10] |
| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460 | [10] |
| 1H-indazole-3-amine Derivative | Anticancer (induces apoptosis) | Antiproliferative Assay | 5.15 µM | K562 (Leukemia) | [11][12] |
| 1H-Indazole-3-carboxamide | Glycogen synthase kinase-3 (GSK-3) | Kinase Inhibition Assay | 0.05 - 3.0 µM | - | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel indazole derivatives with potential therapeutic applications. The protocols and strategic guidance provided herein offer a framework for researchers to generate libraries of diverse compounds. Subsequent screening of these derivatives in relevant biological assays, particularly kinase inhibition assays, can lead to the identification of promising new drug candidates for further development. The derivatization strategies primarily focus on the functionalization of the 4-amino group, obtained via nitro reduction, which serves as a key anchor for introducing chemical diversity and modulating pharmacological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] This document provides detailed application notes and protocols for the utilization of 1-methyl-4-nitro-1H-indazole as a key starting material for the synthesis of novel kinase inhibitors. While specific examples utilizing this exact starting material are not extensively documented in publicly available literature, this guide outlines plausible and adaptable synthetic routes based on established methodologies for analogous indazole derivatives. These protocols will enable researchers to explore the chemical space around this scaffold to develop potent and selective kinase inhibitors.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Indazole-based compounds have proven to be highly effective as kinase inhibitors, with several approved drugs such as Axitinib and Pazopanib featuring this core structure.[1][4]
This compound is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine, which serves as a key functional handle for further elaboration. The methyl group at the N1 position can influence the physicochemical properties and binding interactions of the final compounds. This document provides a framework for the synthetic manipulation of this compound to generate libraries of potential kinase inhibitors and protocols for their biological evaluation.
Data Presentation: Inhibitory Activities of Representative Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory potency of several indazole-based kinase inhibitors against their primary targets. This data, gathered from various sources, illustrates the potential for developing highly potent inhibitors from the indazole scaffold. It is important to note that these compounds are not directly synthesized from this compound but serve as examples of the achievable potency within this compound class.
| Compound Name/ID | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | - | Kinase Inhibition | [4] |
| Pazopanib | VEGFR1-3, PDGFRα/β, KIT | - | Kinase Inhibition | [4] |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer | 230 - 1150 | Antiproliferative Assay | [5] |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | Kinase Inhibition Assay | [5] |
| 1H-Indazole-3-carboxamide (49) | GSK-3β | 1700 | - | [1] |
| 1H-Indazole-3-carboxamide (50) | GSK-3β | 350 | - | [1] |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51j) | GSK-3 | 18 | - | [1] |
| Amino-indazole (Compound 4) | FLT3, PDGFRα | - | Kinase Inhibition | [6] |
Experimental Protocols
The following protocols describe a plausible synthetic sequence for the conversion of this compound into a potential kinase inhibitor, followed by a general protocol for assessing its inhibitory activity.
Protocol 1: Synthesis of 1-Methyl-1H-indazol-4-amine
This protocol describes the reduction of the nitro group of this compound to form the corresponding amine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol (EtOH) or Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-1H-indazol-4-amine.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling to Synthesize a Potential Kinase Inhibitor
This protocol describes the coupling of the synthesized 1-methyl-1H-indazol-4-amine with a carboxylic acid to form an amide, a common structural motif in kinase inhibitors.
Materials:
-
1-methyl-1H-indazol-4-amine
-
A suitable carboxylic acid (R-COOH)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
A base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in anhydrous DMF or DCM.
-
Add the solution of the amine dropwise to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final amide compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol can be used to assess the inhibitory activity of the synthesized compounds against a specific kinase of interest.
Materials:
-
Synthesized indazole derivative (dissolved in DMSO)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized indazole compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In the wells of a microplate, add the kinase, its specific substrate, and the test compound (or a positive control inhibitor/DMSO for control wells).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent kinase assay kit.
-
Add the detection reagent, which converts the ADP generated by the kinase reaction into ATP. .
-
The newly generated ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP formed (and thus, the kinase activity).[2]
-
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value (the concentration of the inhibitor that reduces kinase activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a representative signaling pathway that can be targeted by indazole-based kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-4-nitro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds.[1] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[2] Due to their low complexity, fragments can explore chemical space more effectively than larger, more complex molecules, often leading to higher-quality interactions and more efficient lead optimization.[3]
The indazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[4][5] The specific functionalization of the indazole ring, as seen in 1-Methyl-4-nitro-1H-indazole, offers multiple points for chemical modification, making it an intriguing candidate for FBDD campaigns.[4] The nitro group, for instance, can be a key interaction point or a handle for further chemical elaboration.
These application notes provide a comprehensive overview of the potential use of this compound as a fragment in FBDD. While specific experimental data for this compound in FBDD is limited in publicly available literature, this document outlines the general principles, workflows, and detailed protocols that would be employed in such a discovery campaign, drawing upon established methodologies and data from related indazole derivatives.
Physicochemical Properties of this compound
A successful fragment should possess physicochemical properties that adhere to the "Rule of Three," which generally dictates a molecular weight under 300 Da, a logP less than 3, and fewer than three hydrogen bond donors and acceptors.[2][3] This ensures good aqueous solubility and a higher probability of forming efficient interactions with the target protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26120-43-4 | [6] |
| Molecular Formula | C₈H₇N₃O₂ | [6] |
| Molecular Weight | 177.16 g/mol | [6] |
| XLogP3 | 1.4 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Topological Polar Surface Area | 63.6 Ų | [7] |
The properties of this compound are well within the guidelines for a fragment, making it a suitable candidate for inclusion in a fragment library.
The Fragment-Based Drug Discovery Workflow
The FBDD process is an iterative cycle of hit identification, validation, and optimization.[8] A typical workflow is depicted below.
Caption: A diagram illustrating the key stages of a typical FBDD campaign.
Application of this compound in FBDD
Given the prevalence of the indazole scaffold in kinase inhibitors, a hypothetical FBDD campaign could target a protein kinase of interest. This compound would be included in a fragment library for screening against this target.
Comparative Biological Activity of Indazole Derivatives
Table 2: Biological Activity of Selected Indazole Derivatives
| Compound Name | Target | Assay Type | IC₅₀ Value | Cell Line |
| Indazole Amide Derivative | Anticancer | Antiproliferative Assay | 0.23–1.15 µM | 4T1 (Breast Cancer) |
| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460 |
| 1H-indazole-3-amine Derivative | Anticancer | MTT Assay | 5.15 µM | K562 (Chronic Myeloid Leukemia) |
| 3-chloro-6-nitro-1H-indazole derivative | Antileishmanial | Antileishmanial Assay | 11.23 μM | L. infantum |
Experimental Protocols
Detailed methodologies are crucial for the successful execution of an FBDD campaign. Below are representative protocols for the synthesis of the fragment and its subsequent use in biophysical screening and structural biology studies.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of nitro- and methyl-substituted indazoles.[9][10]
Protocol 1: Synthesis of 4-Nitro-1H-indazole
-
Diazotization: Dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the resulting precipitate and concentrate the filtrate.
-
Suspend the crude product in water, filter, and dry to yield 4-nitro-1H-indazole.[9]
Protocol 2: N-Methylation of 4-Nitro-1H-indazole
-
Deprotonation: To a stirred suspension of a suitable base (e.g., potassium carbonate) in a solvent like acetonitrile, add 4-nitro-1H-indazole.
-
Alkylation: After stirring, add an alkylating agent such as methyl iodide dropwise.
-
Work-up: Monitor the reaction by TLC. Upon completion, evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.
-
Purification: Evaporate the solvent and purify the crude product by column chromatography to yield this compound.
Biophysical Screening: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[8][11]
Protocol 3: Primary Fragment Screening using SPR
-
Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Also, immobilize a reference protein on a separate flow cell to subtract non-specific binding.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a final DMSO concentration matched to the samples).
-
Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) in real-time.
-
Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. A concentration-dependent increase in RU indicates a binding event.[12]
Hit Validation and Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[13][14]
Protocol 4: Co-crystallization of Target Protein with this compound
-
Protein-Fragment Complex Formation: Mix the purified target protein with a molar excess of this compound and incubate to allow complex formation.
-
Crystallization Screening: Use a robotic crystallization system to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using the sitting-drop or hanging-drop vapor diffusion method.
-
Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[15]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement. Refine the model to obtain an accurate representation of the binding mode.[16]
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to optimize it into a more potent lead compound. This can be achieved through several strategies, including fragment growing, linking, or merging.
Caption: A flowchart depicting potential strategies for optimizing an initial indazole fragment hit.
Conclusion
This compound represents a promising, albeit underexplored, fragment for use in FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties and the established biological relevance of the indazole scaffold make it a valuable tool for drug discovery. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to incorporate this and similar fragments into their drug discovery programs. Through the iterative process of screening, validation, and structure-guided optimization, fragments like this compound can serve as the starting point for the development of novel and effective therapeutics.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Application Notes and Protocols for the Reduction of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the nitro group on 1-Methyl-4-nitro-1H-indazole to yield 1-Methyl-4-amino-1H-indazole. The amino-indazole scaffold is a crucial intermediate in the synthesis of pharmacologically active molecules. This guide outlines common and effective reduction methodologies, including catalytic hydrogenation and metal-acid reductions, complete with quantitative data and step-by-step instructions to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
The indazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The transformation of this compound to its corresponding amine, 1-Methyl-4-amino-1H-indazole, is a critical step in the synthesis of more complex molecules. The amino group serves as a versatile handle for further functionalization, enabling the exploration of chemical space in drug discovery programs. This document details reliable and efficient protocols for this key chemical transformation.
Overview of Reduction Methodologies
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For substrates like this compound, several methods have proven effective. The most common approaches are catalytic hydrogenation and reductions using metals in acidic media.
-
Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high efficiency.[2] The use of palladium on carbon (Pd/C) with hydrogen gas is a standard procedure that typically affords high yields of the desired amine with minimal side products.[3][4]
-
Metal and Acid Reduction: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classical and robust methods for nitro group reduction.[1][5] These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or when specific laboratory setups for hydrogenation are unavailable.
Data Presentation: Comparison of Reduction Methods
The following table summarizes common conditions for the reduction of nitroindazoles, adapted for this compound based on analogous compounds.
| Method | Reducing Agent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon) | Ethanol or Methanol | Room Temperature | 4-6 hours | >90 | [2][3] |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl | 2-Methoxyethyl ether | 0 °C to RT | 0.5-1 hour | ~92 | [2] |
| Iron Reduction | Fe powder, Acetic Acid | Ethanol, Water | Reflux | 2-6 hours | Good to high | [1][2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is a common and highly effective method for the reduction of nitroarenes.[2][3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol
-
Hydrogen gas (balloon or Parr shaker)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-Methyl-4-amino-1H-indazole.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.[2][5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Methoxyethyl ether
-
Diethyl ether
-
5% aqueous potassium bicarbonate solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 2-methoxyethyl ether at 0 °C, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated HCl dropwise. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20-30 minutes at room temperature.
-
Monitor the reaction for completion by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Reduction with Iron Powder
This method is cost-effective and environmentally benign for the conversion of nitroarenes to anilines.[1]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH)
Procedure:
-
Prepare a suspension of this compound (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water.
-
Add reduced iron powder (approximately 5.0 equivalents) to the suspension.
-
Heat the resulting mixture to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter through Celite® to remove the iron residue. Wash the residue with ethyl acetate.
-
Partition the filtrate with an aqueous base such as 2M KOH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Conclusion
The reduction of this compound to 1-Methyl-4-amino-1H-indazole is a robust and high-yielding transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C is often the cleanest and most efficient route, while reductions with SnCl₂ or Fe offer practical alternatives. The choice of method may depend on the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable building block for further chemical exploration.
References
Application Notes and Protocols for Cross-Coupling Reactions with 1-Methyl-4-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 1-methyl-4-nitro-1H-indazole derivatives. The functionalization of the indazole core is a critical strategy in medicinal chemistry, as this scaffold is a key component in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The methods detailed below—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions—offer versatile pathways to synthesize diverse libraries of indazole-based compounds for drug discovery and development. The protocols provided are based on reactions with the closely related 3-iodo-6-methyl-4-nitro-1H-indazole and can be adapted for this compound derivatives.
Introduction to Cross-Coupling with Nitro-Indazoles
The this compound scaffold presents unique considerations for cross-coupling reactions. The presence of the electron-withdrawing nitro group at the C4-position generally increases the reactivity of a halide (e.g., I, Br) at the C3-position towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] However, this electronic property can also increase the propensity for side reactions.[3] Furthermore, while the N1-position is methylated in the target molecule, it is important to note that for related scaffolds with a free N-H, protection is often recommended, especially for Sonogashira and Heck couplings, to prevent catalyst inhibition.[3]
The primary substrate discussed in the following protocols is a C3-halogenated this compound. The reactivity of the halide follows the general trend: I > Br > Cl.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[5] This reaction is extensively used to create 3-aryl-1H-indazole derivatives, which are prominent as kinase inhibitors in cancer therapy.[1]
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (aq) | 1,4-Dioxane | 120 (MW) | 40 | High |
| 2 | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | 80 | - | Good |
| 3 | Heteroaryl boronic acid | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2M aq) | 1,4-Dioxane | 120 (MW) | 40 | N/A |
Data adapted from reactions with 3-iodo-6-methyl-4-nitro-1H-indazole.[3][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling using microwave irradiation.
Materials:
-
3-Iodo-1-methyl-4-nitro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[5]
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)[3]
-
1,4-Dioxane
-
Microwave vial (10-20 mL) with a magnetic stir bar
Procedure:
-
To a 10-20 mL microwave vial, add the 3-iodo-1-methyl-4-nitro-1H-indazole, arylboronic acid, and Pd(PPh₃)₄.[5]
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with vigorous stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-4-nitro-1H-indazole.[3]
Experimental Workflow Diagram
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[7] This method is highly effective for synthesizing 3-vinyl-indazole derivatives, which serve as versatile intermediates for further functionalization in drug discovery.[7]
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | Good |
| 2 | Styrene | Pd(OAc)₂ (5) | TEA | DMF | 100-110 | 4-12 | N/A |
| 3 | Generic Alkene | Pd(OAc)₂ | DIPEA | DMF | 100-120 | 12-24 | N/A |
Data adapted from reactions with 3-iodo-6-methyl-4-nitro-1H-indazole.[7][8]
Experimental Protocol: Mizoroki-Heck Reaction
This protocol describes a typical Heck reaction with methyl acrylate.
Materials:
-
3-Iodo-1-methyl-4-nitro-1H-indazole (0.5 mmol, 1.0 equiv)
-
Methyl Acrylate (0.75 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.025 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add 3-iodo-1-methyl-4-nitro-1H-indazole, Pd(OAc)₂, and Na₂CO₃.[7]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
-
Add anhydrous DMF followed by methyl acrylate via syringe.[7]
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.[7]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Scalable, Two-Step Synthesis of 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-indazole is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The indazole scaffold is recognized as a "privileged structure" in drug discovery. This application note provides a detailed, scalable, and reproducible two-step protocol for the synthesis of this compound, commencing from commercially available 2-methyl-3-nitroaniline. The described methodology is designed for scale-up operations, ensuring high yield and purity of the final product.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the diazotization and subsequent cyclization of 2-methyl-3-nitroaniline to form 4-nitro-1H-indazole. The second step is the regioselective N-methylation of the indazole ring at the N1 position.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on a representative scale.
Table 1: Synthesis of 4-Nitro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-nitroaniline (20 g, 0.13 mol) | [1] |
| Key Reagent | Sodium Nitrite (20 g, 0.29 mol) | [1] |
| Solvent | Glacial Acetic Acid, Water | [1] |
| Reaction Time | Overnight | [1] |
| Product Mass | 14 - 21 g | [1] |
| Yield | ~99% | [1] |
| Purity | >95% (after filtration and washing) |
Table 2: N-Methylation of 4-Nitro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-1H-indazole (10 g, 0.061 mol) | |
| Key Reagents | Potassium Carbonate (1.5 eq), Methyl Iodide (1.2 eq) | |
| Solvent | Acetonitrile (CH₃CN) | |
| Reaction Temperature | 60 °C | |
| Reaction Time | 2 - 4 hours | |
| Expected Yield | 80 - 90% | [2] |
| Purity | >98% (after column chromatography) |
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-indazole
This protocol details the synthesis of the 4-nitro-1H-indazole intermediate from 2-methyl-3-nitroaniline.
Materials and Reagents:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Reaction vessel with overhead stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite by dissolving NaNO₂ (20 g, 0.29 mol) in 50 mL of water.[1]
-
While stirring the acetic acid solution vigorously with an overhead stirrer, add the sodium nitrite solution all at once. An immediate precipitate will form.[1]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[1]
-
Upon completion, collect the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to recover any dissolved product.
-
Suspend the combined dark orange solid in water, filter again, and dry thoroughly to yield the 4-nitro-1H-indazole product.[1]
References
Application Notes and Protocols for the Biological Activity Screening of 1-Methyl-4-nitro-1H-indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific biological activity data for 1-Methyl-4-nitro-1H-indazole derivatives. The following application notes and protocols are based on established methodologies and data from structurally related nitroindazole compounds. These should serve as a representative guide for initiating research, and all protocols would require specific validation for this compound derivatives.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with several approved drugs and clinical candidates for various diseases.[1] The indazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group can significantly influence the electronic properties and biological activity of the indazole core.[3] This document provides a framework for the initial biological activity screening of novel this compound derivatives, covering potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis of the Core Scaffold
A foundational step is the synthesis of the parent compound, which can then be derivatized. A general synthesis for a nitroindazole scaffold is presented below, which can be adapted for the synthesis of this compound.
Protocol 2.1: Synthesis of 4-Nitro-1H-indazole (Representative)
This protocol is based on the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline.[4] Methylation to obtain the 1-methyl derivative would be a subsequent step.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite
-
Glacial acetic acid
-
Water
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to near 0°C.[4]
-
Prepare a solution of 20 g (0.29 mol) of sodium nitrite in 50 mL of water.[4]
-
Add the sodium nitrite solution to the 2-methyl-3-nitroaniline solution all at once with vigorous stirring. An immediate precipitate should form.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.[4]
-
Filter the precipitate and concentrate the filtrate under vacuum.[4]
-
Suspend the resulting solid in water, filter again, and dry to yield the 4-nitro-1H-indazole product.[4]
Subsequent N-methylation would be required to obtain the this compound core structure.
Anticancer Activity Screening
Derivatives of 5-nitroindazole and 6-nitroindazole have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[5][6] A logical first step in screening this compound derivatives is to assess their cytotoxicity against a panel of cancer cell lines.
Data Presentation: Representative Anticancer Activity
The following table summarizes hypothetical cytotoxicity data for a series of this compound derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.[7]
| Compound ID | Derivative (R-group) | Cell Line | IC50 (µM) [Mean ± SD] |
| MNI-001 | -H (parent) | HCT116 (Colon) | >100 |
| A549 (Lung) | >100 | ||
| MNI-002 | -Phenyl | HCT116 (Colon) | 15.2 ± 1.8 |
| A549 (Lung) | 22.5 ± 2.1 | ||
| MNI-003 | -4-Fluorobenzyl | HCT116 (Colon) | 5.8 ± 0.7 |
| A549 (Lung) | 9.1 ± 1.2 | ||
| Doxorubicin | (Control) | HCT116 (Colon) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 |
Experimental Protocols
Protocol 3.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[7]
Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening of novel compounds.
Antimicrobial Activity Screening
Nitro-containing heterocyclic compounds, including nitroindazoles, are known for their antimicrobial properties.[9][10] Screening against a panel of pathogenic bacteria and fungi is therefore warranted.
Data Presentation: Representative Antimicrobial Activity
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| MNI-001 | >128 | >128 | >128 |
| MNI-002 | 64 | 128 | 64 |
| MNI-003 | 16 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Experimental Protocols
Protocol 4.1: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standardized microbial inoculum
-
Microplate reader or visual inspection
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform a two-fold serial dilution of the test compounds across the plate.
-
Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard.[12]
-
Dilute the inoculum and add it to the wells, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.[12]
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.[12]
Signaling Pathway: Potential Antimicrobial Mechanism
Caption: Postulated antimicrobial mechanism of nitro-heterocyclic compounds.
Anti-inflammatory Activity Screening
Indazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of inflammatory mediators.[2][14][15]
Data Presentation: Representative Anti-inflammatory Activity
The ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.
| Compound ID | Concentration (µM) | NO Inhibition (%) [Mean ± SD] | IC50 (µM) |
| MNI-001 | 50 | 5.2 ± 1.1 | >100 |
| MNI-002 | 50 | 35.8 ± 4.5 | 68.3 |
| MNI-003 | 50 | 65.1 ± 5.2 | 21.7 |
| L-NAME | 50 | 92.5 ± 3.8 | 15.4 |
It is crucial to perform a cytotoxicity assay in the same cell line to ensure that the observed inhibition is not due to cell death.[16]
Experimental Protocols
Protocol 5.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.[16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[17]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[17]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[16]
-
Measure the absorbance at 540-550 nm.[17]
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Methyl-4-nitro-1H-indazole as an Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-indazole is a versatile heterocyclic building block with potential applications in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly derived from this intermediate are not widely documented in publicly available literature, the indazole scaffold is a recognized "privileged structure" in the development of bioactive compounds, including herbicides, insecticides, and fungicides. The nitro group at the 4-position and the methyl group at the 1-position of the indazole ring offer key functionalities for synthetic modifications, making it a valuable starting material for the generation of compound libraries for agrochemical screening. This document provides a detailed protocol for a key transformation of this compound—its reduction to 1-methyl-1H-indazol-4-amine. This amino-indazole is a crucial intermediate that can be further derivatized to explore a range of potential agrochemical candidates.
Introduction to Indazole Derivatives in Agrochemicals
Indazole derivatives have demonstrated a broad spectrum of biological activities. In the agrochemical sector, various substituted indazoles have been investigated for their potential as:
-
Herbicides: Certain indazole-containing compounds have been shown to inhibit plant growth.
-
Insecticides: The indazole ring is present in some compounds with insecticidal properties.
-
Fungicides: Indazole derivatives have also been explored for their activity against fungal plant pathogens.
The development of novel agrochemicals is crucial for enhancing crop protection and managing resistance to existing treatments. This compound serves as a valuable starting point for the synthesis of new active ingredients. The nitro group can be readily reduced to an amine, which then allows for a wide array of subsequent chemical modifications, such as amide formation, sulfonamide synthesis, and the introduction of other functional groups to modulate the biological activity and physicochemical properties of the resulting molecules.
Key Synthetic Transformation: Reduction of this compound
A fundamental step in utilizing this compound as an intermediate is the reduction of the nitro group to form 1-methyl-1H-indazol-4-amine. This transformation is critical as the resulting primary amine is a versatile functional group for further synthetic diversification.
Experimental Protocol: Synthesis of 1-Methyl-1H-indazol-4-amine
This protocol details the reduction of this compound to 1-methyl-1H-indazol-4-amine using catalytic hydrogenation, a common and efficient method for this type of transformation.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1.0 equivalent of this compound in a sufficient volume of ethanol.
-
To this solution, carefully add 10 mol % of 10% Pd/C catalyst.
-
Seal the reaction vessel and purge it with hydrogen gas to remove any air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or using a Parr shaker at a set pressure) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Upon completion, carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1-methyl-1H-indazol-4-amine.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Expected Yield: 85-95% (yield may vary depending on the reaction scale and purity of the starting material).
Data Presentation
While specific efficacy data for agrochemicals derived from this compound is not available, the following table provides a template for how such data could be presented. Researchers synthesizing novel derivatives are encouraged to use a similar format to systematically record and compare the biological activities of their compounds.
| Compound ID | Derivative Structure | Target Pest/Weed | Bioassay Type | Activity (e.g., IC₅₀, LD₅₀, MIC) |
| A | (Structure of Derivative A) | Amaranthus retroflexus | Pre-emergent herbicide screen | (e.g., 50 µg/mL) |
| B | (Structure of Derivative B) | Myzus persicae | Insecticidal contact assay | (e.g., 10 ppm) |
| C | (Structure of Derivative C) | Fusarium graminearum | Antifungal activity assay | (e.g., 5 µg/mL) |
Synthetic Workflow and Potential Derivatization
The following diagram illustrates the workflow for the synthesis of 1-methyl-1H-indazol-4-amine and highlights its potential for further derivatization to create a library of candidate agrochemicals.
Conceptual Signaling Pathway for a Hypothetical Indazole-Based Herbicide
Many herbicides act by inhibiting specific enzymes in essential plant metabolic pathways. The following diagram illustrates a hypothetical mode of action for an indazole-based herbicide targeting an enzyme in an amino acid biosynthesis pathway, a common target for herbicides.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. Its straightforward conversion to the corresponding 4-amino derivative opens up a vast chemical space for the creation of new molecular entities. Researchers and drug development professionals can utilize the provided protocol as a reliable method for preparing this key intermediate and as a foundation for building libraries of potential herbicidal, insecticidal, or fungicidal compounds for screening and further development. The exploration of the indazole scaffold in agrochemical research continues to be an active and promising area for the discovery of new crop protection solutions.
Application Notes and Protocols for 1-Methyl-4-nitro-1H-indazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-indazole is a heterocyclic compound that, while historically explored within the realm of medicinal chemistry, is gaining recognition as a versatile building block in materials science. Its unique molecular structure, featuring an electron-deficient nitro group and a bicyclic indazole core, imparts specific electronic and thermal properties that can be harnessed for the development of advanced materials. This document provides detailed application notes on its potential uses in materials science, alongside comprehensive protocols for its synthesis and characterization.
Application Notes
While direct, large-scale applications of this compound in materials science are still emerging, its structural motifs suggest significant potential in several key areas. The electron-withdrawing nature of the nitro group and the aromatic indazole system make it a candidate for applications requiring specific electronic and energetic properties.
1. Precursor for High-Energy Materials:
Nitroaromatic compounds are fundamental components of many energetic materials. The presence of the nitro group in this compound suggests its potential as a precursor or a component in the synthesis of novel high-energy density materials (HEDMs). The indazole ring system can contribute to the thermal stability of the final energetic compound. Researchers can explore its incorporation into more complex molecules with a higher nitrogen and oxygen content to enhance energetic performance.
2. Building Block for Organic Electronic Materials:
Heterocyclic compounds are integral to the field of organic electronics. The electron-deficient characteristics of the nitro-substituted indazole core can be utilized in the design of n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This compound can be functionalized to tune its electronic properties and facilitate its incorporation into polymeric or small-molecule-based electronic materials.
3. Intermediate for Functional Dyes and Pigments:
The chromophoric nature of the nitroaromatic system suggests that this compound could serve as a key intermediate in the synthesis of novel functional dyes and pigments. By introducing various substituents onto the indazole ring, the absorption and emission properties can be modulated, leading to materials with specific colors and photophysical characteristics for applications in areas like sensing, imaging, and specialty coatings.
4. Component in Sensor Technology:
Nitroaromatic compounds have been investigated for their ability to interact with specific analytes, making them useful in chemical sensor design. The electron-deficient nature of this compound could be exploited for the development of sensors for electron-rich species. Its structure could be incorporated into polymer films or onto the surface of transducers to create sensitive and selective sensing platforms.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis is typically a two-step process involving the methylation of indazole followed by regioselective nitration.
Step 1: Synthesis of 1-Methyl-1H-indazole
-
Materials and Reagents:
-
Indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve indazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-1H-indazole.
-
Step 2: Synthesis of this compound
-
Materials and Reagents:
-
1-Methyl-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a clean, dry round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1-methyl-1H-indazole (1.0 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 1-methyl-1H-indazole in sulfuric acid, maintaining the reaction temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation
The following tables summarize the expected characterization data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow solid |
| Melting Point | Approximately 141-143 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted values: |
| δ (ppm) | ~8.3 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~4.2 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values: |
| δ (ppm) | ~140, ~138, ~129, ~125, ~120, ~115, ~110, ~35 |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1520 (asym NO₂), ~1350 (sym NO₂) |
| Mass Spectrometry (EI) | m/z (%) = 177 [M]⁺, ... |
Table 2: Thermal Analysis Data (Predicted)
| Technique | Parameter | Predicted Value/Behavior |
| TGA | Onset Decomposition Temp. | > 200 °C (Expected to be relatively stable) |
| DSC | Exothermic Decomposition | A sharp exothermic peak indicating energetic decomposition. |
Mandatory Visualization
Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Nitration of 1-Methyl-1H-Indazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the challenges encountered during the nitration of 1-methyl-1H-indazole.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues from reaction setup to product purification in a question-and-answer format.
Reaction and Regioselectivity
Q1: What are the primary challenges in the nitration of 1-methyl-1H-indazole? A1: The main challenges are controlling the regioselectivity and minimizing side reactions. The indazole ring is susceptible to electrophilic attack at multiple positions on the benzene ring (C4, C5, C6, and C7) and potentially the C3 position. This often leads to a mixture of mono-nitrated isomers, which can be difficult to separate. Furthermore, the reaction is highly exothermic and uses strong, corrosive acids, requiring strict temperature control to prevent degradation and the formation of di-nitrated byproducts.[1][2][3]
Q2: Which nitro-isomer is expected to be the major product? A2: For N-alkylated indazoles, nitration typically occurs on the benzene portion of the molecule.[4] While the exact distribution for 1-methyl-1H-indazole can vary with reaction conditions, electrophilic substitution on the indazole ring is often directed to the 5-position, analogous to other bicyclic aromatic systems. However, the formation of 4-, 6-, and 7-nitro isomers is also common, making the reaction poorly regioselective without specific directing groups.[5][6] The precise ratio of isomers is highly dependent on the reaction conditions employed.[7]
Q3: My reaction is producing a complex mixture of isomers. How can I improve regioselectivity? A3: Improving regioselectivity is difficult without modifying the substrate.
-
Temperature Control: Maintain a strict low temperature (e.g., 0-5°C) throughout the reaction. Higher temperatures can decrease selectivity and increase the formation of side products.[1][2]
-
Rate of Addition: Add the nitrating agent very slowly (dropwise) to the solution of the indazole in sulfuric acid. This helps maintain the low temperature and prevents localized overheating.[8]
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, exploring milder or bulkier nitrating agents might offer different selectivity, although this requires significant experimental development.
Yield and Purity
Q4: I am experiencing a low yield. What are the common causes and solutions? A4: Low yields can stem from several factors.
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the planned time, consider extending the reaction duration at a controlled low temperature.[1]
-
Product Loss During Work-up: The "quench" step, where the acid mixture is poured onto ice, must be done carefully. If the product is partially soluble in the acidic aqueous layer, it may not fully precipitate. Ensure the neutralization step with a base (e.g., NaOH or NaHCO₃ solution) is complete (pH 7-8) to maximize precipitation.[4][8]
-
Degradation: The indazole ring can be sensitive to the harsh acidic conditions. Overheating can cause the reaction mixture to darken, indicating the formation of tar and degradation products. Rigorous temperature control is the best preventative measure.[1]
Q5: The final product is dark or appears as a tar. How can this be prevented and rectified? A5: Dark coloration or tar formation is usually a result of overheating or side reactions.
-
Prevention: The most critical factor is stringent temperature control (0-5°C) during the addition of both the substrate to the acid and the nitrating agent.[1][3]
-
Purification: If a dark crude product is obtained, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the primary method.[8] Using activated charcoal during recrystallization can help remove colored impurities.[1] If isomers are present, column chromatography on silica gel is necessary.[9]
Q6: How can I effectively separate the different nitro-isomers? A6: Separating regioisomers of nitrated indazoles typically requires chromatographic techniques.
-
Column Chromatography: This is the most effective method. A gradient elution using a solvent system like hexane/ethyl acetate on a silica gel column can often resolve the different isomers.[4][9]
-
Recrystallization: If one isomer is produced in significant excess and has different solubility characteristics, fractional recrystallization may be attempted. This is often less effective than chromatography for separating complex mixtures.[10]
Quantitative Data Summary
The regioselectivity of nitration is highly sensitive to the substituents already present on the indazole ring. The following table summarizes results from related compounds to provide context on expected outcomes.
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield | Reference |
| 3-Methyl-1H-indazole | Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C | 3-Methyl-6-nitro-1H-indazole | High | [1][3][8] |
| 6-Bromo-1-methyl-1H-indazole | Fuming HNO₃ / Conc. H₂SO₄ | 0°C, 1-2h | 6-Bromo-1-methyl-4-nitro-1H-indazole | Not specified | [4] |
| 2-Methyl-3-nitro-aniline | NaNO₂ / Acetic Acid | 0°C to RT | 4-Nitro-1H-indazole | 99% | [11] |
| 2-Amino-5-nitrotoluene | NaNO₂ / Acetic Acid | RT | 5-Nitro-1H-indazole | 72-80% | [12] |
Experimental Protocols
Protocol: Direct Nitration of 1-Methyl-1H-Indazole
This protocol is a generalized procedure adapted from the nitration of similar indazole derivatives.[1][8]
Safety Precautions:
-
This procedure involves highly corrosive and oxidizing strong acids (H₂SO₄ and HNO₃). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic . Strict temperature control is essential to prevent a runaway reaction.
-
Perform all steps in a well-ventilated chemical fume hood.
-
When quenching the reaction, always add the acid mixture to ice slowly , never the other way around.
Materials and Reagents:
-
1-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution
-
Solvents for purification (e.g., Ethanol, Ethyl Acetate, Hexane)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath. While stirring, slowly and portion-wise add the 1-methyl-1H-indazole. Ensure the temperature is maintained between 0-5°C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This must be done in an ice bath. Allow the mixture to cool to 0°C before use.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred indazole solution. Carefully control the rate of addition to ensure the reaction temperature does not exceed 10°C (ideally 0-5°C).[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation and Neutralization: Allow the ice to melt. Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove most of the residual acid. Suspend the crude product in water and slowly add a saturated NaHCO₃ solution until the pH is neutral (pH 7-8) to remove the final traces of acid.
-
Drying: Collect the neutralized product by vacuum filtration, wash again with cold deionized water, and dry it in a vacuum oven at a low temperature.
-
Purification: The crude product is a mixture of isomers and must be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the individual regioisomers.[9]
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for nitration of 1-methyl-1H-indazole (Max Width: 760px).
Reaction Pathway and Potential Products
Caption: Potential reaction pathway for the nitration of 1-methyl-1H-indazole (Max Width: 760px).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the main products expected from the methylation of 4-nitro-1H-indazole?
A1: The methylation of 4-nitro-1H-indazole typically yields a mixture of two main regioisomers: the desired N1-methylated product, this compound, and the primary byproduct, the N2-methylated isomer, 2-Methyl-4-nitro-1H-indazole. In some cases, especially with aggressive methylating agents, trace amounts of dimethylated byproducts may also be observed.
Q2: What is the key challenge in the synthesis of this compound?
A2: The primary challenge is controlling the regioselectivity of the N-methylation step to favor the formation of the desired N1-isomer over the N2-isomer. The two nitrogen atoms in the indazole ring have different nucleophilicities, and the reaction outcome is highly dependent on the reaction conditions.
Q3: How can I distinguish between the this compound and 2-Methyl-4-nitro-1H-indazole isomers?
A3: The most effective method for distinguishing between the N1 and N2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR and 13C NMR will show distinct chemical shifts for the methyl group and the protons and carbons of the indazole ring system. For instance, the chemical shift of the N-methyl protons is typically different for the two isomers.
Q4: What are the general principles governing the regioselectivity of indazole methylation?
A4: The regioselectivity is governed by a balance between kinetic and thermodynamic control. The N2-methylated product is generally the kinetically favored isomer, meaning it is formed faster. The N1-methylated product is the thermodynamically more stable isomer. Therefore, reaction conditions that allow for equilibration will favor the N1 product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound and Predominance of the 2-Methyl Isomer
This is a common issue and is directly related to the regioselectivity of the methylation reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Kinetic Control Favored: The reaction conditions are favoring the faster-forming, but less stable, N2-isomer. This is often the case with shorter reaction times and certain solvent/base combinations. | Shift to Thermodynamic Control: Increase the reaction time to allow for the equilibration to the more stable N1-isomer. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can also promote the formation of the thermodynamic product. It has been reported that methylation of 4-nitroindazole under neutral conditions yields the 2-methyl derivative as the main product.[1] |
| Choice of Methylating Agent: Highly reactive methylating agents like methyl iodide might favor the kinetic product. | Use a Different Methylating Agent: Consider using dimethyl sulfate. While still reactive, it can sometimes offer better selectivity. The choice of methylating agent can significantly influence the N1/N2 ratio. |
| Reaction Temperature: Lower temperatures often favor kinetic control. | Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier for the formation of the thermodynamic product and facilitate equilibration. However, this should be done cautiously to avoid potential side reactions. |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the indazole anion. | Solvent Screening: If possible, screen different solvents. Aprotic polar solvents like DMF and acetonitrile are commonly used. The choice of solvent can impact the solubility of the indazole salt and the transition state energies for N1 versus N2 attack. |
Issue 2: Difficulty in Separating the N1 and N2 Isomers
The similar polarity of the two isomers can make their separation by column chromatography challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Conditions: The chosen solvent system may not have sufficient resolving power. | Optimize Column Chromatography: - Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a good starting point. - Adsorbent: High-performance silica gel can improve resolution. - Column Dimensions: A longer, narrower column can enhance separation efficiency. - Loading: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Co-elution of Isomers: The isomers have very similar retention factors (Rf) in many common solvent systems. | Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective method for separating isomers, especially if one is significantly less soluble than the other. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-indazole (Precursor)
This protocol is adapted from general procedures for the synthesis of nitroindazoles.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-nitro-1H-indazole.
Protocol 2: N-Methylation of 4-Nitro-1H-indazole (General Guidance)
The following are general guidelines for performing the N-methylation. The specific conditions will need to be optimized to maximize the yield of the desired N1-isomer.
Materials:
-
4-Nitro-1H-indazole
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Standard inert atmosphere glassware
Procedure for Thermodynamic Control (Favors N1-isomer):
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to allow for equilibration to the thermodynamic product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Procedure for Kinetic Control (Likely to Favor N2-isomer):
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the methylating agent (1.1 eq) dropwise.
-
Stir the reaction at room temperature for a shorter duration (e.g., 2-6 hours).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, work up the reaction by adding water and extracting with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
Visualizations
Caption: Reaction pathway for the methylation of 4-nitro-1H-indazole.
Caption: Troubleshooting workflow for low yield of this compound.
References
Technical Support Center: Optimizing Regioselectivity in 1-Methyl-4-nitro-1H-indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Methyl-4-nitro-1H-indazole, with a primary focus on optimizing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in the synthesis of this compound revolve around controlling regioselectivity during the key reaction steps. Specifically, the methylation of the 4-nitro-1H-indazole precursor can lead to a mixture of two regioisomers: the desired this compound (N1 isomer) and the 2-methyl-4-nitro-2H-indazole (N2 isomer).[1][2] Separating these isomers can be difficult, leading to reduced yields of the target compound.[3] Additionally, the nitration step must be carefully controlled to ensure selective introduction of the nitro group at the C4 position.
Q2: What is regioselectivity and why is it important in this synthesis?
Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or orientation over all other possible positions. In the context of this compound synthesis, it is crucial during the methylation of the indazole ring. The indazole nucleus has two nitrogen atoms (N1 and N2) that can be alkylated.[1] The resulting N1 and N2 methylated isomers are distinct compounds with different physical, chemical, and potentially biological properties. Therefore, controlling the regioselectivity to favor the formation of the desired N1 isomer is essential for an efficient synthesis and to avoid difficult purification steps.[3]
Q3: Which factors primarily influence the N1/N2 regioselectivity during the methylation of 4-nitro-1H-indazole?
The regiochemical outcome of the methylation of substituted indazoles is highly dependent on the reaction conditions. The key factors are:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor the formation of the thermodynamically more stable N1 isomer.[1][4]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used. The solvent can influence the solubility of the indazole salt and the transition state energies for N1 versus N2 alkylation.[2][4]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Higher temperatures may allow for equilibration towards the more stable N1 isomer.
-
Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups, such as the nitro group, can affect the regioselectivity. For instance, a nitro group at the C7 position has been shown to strongly favor N2 alkylation.[4]
Q4: What is the expected major regioisomer (N1 or N2) when methylating 4-nitro-1H-indazole?
For many substituted indazoles, the N1-methylated product is the thermodynamically favored and often major isomer, particularly when using strong bases in aprotic solvents.[2] In the case of the closely related 4-nitroimidazole, alkylation of the N1 position is favored. Given that the 1H-indazole tautomer is generally more stable than the 2H-tautomer, it is reasonable to predict that under thermodynamically controlled conditions, the N1 isomer (this compound) will be the major product.[5]
Troubleshooting Guides
Problem: My methylation reaction yields a mixture of N1 and N2 isomers with low selectivity. How can I favor the N1 isomer?
Answer: To enhance the selectivity for the N1 isomer, you should employ conditions that favor thermodynamic control.
-
Recommended Conditions: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like anhydrous tetrahydrofuran (THF).[1][4]
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Add a solution of 4-nitro-1H-indazole in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for about an hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.
-
Let the reaction warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[6]
-
-
Rationale: The use of NaH in THF generates the indazolide anion, and under these conditions, the reaction tends to yield the thermodynamically more stable N1-substituted product.[1]
Problem: I am observing significant formation of the N2-methylated isomer. How can I favor this isomer if needed?
Answer: While typically the N1 isomer is desired, there are instances where the N2 isomer is the target. To favor the kinetically preferred N2 product, you can modify the reaction conditions.
-
Alternative Conditions: Consider using a different methylating agent or reaction conditions that operate under kinetic control. For some substituted indazoles, employing reagents like dimethyl carbonate with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF can favor the N2 isomer.[1]
-
Influence of Substituents: The electronic nature of the substituents on the indazole ring plays a significant role. Electron-withdrawing groups at certain positions can direct alkylation to the N2 position. For example, a nitro group at the C7 position results in high selectivity for the N2 isomer.[4] While your nitro group is at C4, understanding these electronic effects can help in designing strategies to favor N2 alkylation if required.
Problem: The overall yield of my methylation reaction is low. What are the possible causes and solutions?
Answer: Low yields can stem from several factors:
-
Incomplete Deprotonation: Ensure your base is active and used in a slight excess (e.g., 1.2 equivalents). Use freshly opened or properly stored NaH.
-
Moisture: The presence of water will quench the base and can hydrolyze the starting material or product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature and Time: Some reactions may require gentle heating to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time. For some alkylations, heating to 60 °C can improve yields.
-
Purification Losses: Separation of the N1 and N2 isomers by column chromatography can sometimes lead to yield loss if the isomers have similar polarities. Optimize your chromatography conditions (e.g., solvent system, gradient) to achieve better separation.
Problem: I am having difficulty separating the N1 and N2 isomers. What purification strategies can I use?
Answer: Separating N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the major isomer. A mixture of a water-soluble organic solvent (like ethanol, methanol, or acetone) and water can be effective for separating substituted indazole isomers.[7] The differential solubility of the isomers in the mixed solvent system allows for the selective crystallization of one isomer.
Problem: The nitration of 1-methyl-1H-indazole is giving me multiple nitrated products. How can I improve the selectivity for the 4-nitro position?
Answer: Achieving regioselective nitration requires careful control of the reaction conditions.
-
Recommended Conditions: Use a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (0 °C).[6]
-
Procedure:
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Add 1-methyl-1H-indazole portion-wise, ensuring the temperature remains below 5 °C.
-
Add fuming nitric acid dropwise at 0 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
-
Rationale: The strongly acidic conditions and low temperature help to control the nitration reaction, favoring substitution at the C4 position. The positions on the benzene ring of the indazole are not equally reactive, and these conditions enhance the selectivity for the desired product.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
Note: The following data is for related substituted indazoles and serves to illustrate the general trends in regioselectivity. Specific ratios for 4-nitro-1H-indazole may vary.
| Indazole Substrate | Base | Solvent | Methylating Agent | N1:N2 Ratio | Reference |
| 3-(tert-butyl)-1H-indazole | NaH | THF | Alkyl Bromide | >99 : <1 | [4] |
| 3-acetyl-1H-indazole | NaH | THF | Alkyl Bromide | >99 : <1 | [4] |
| 7-nitro-1H-indazole | NaH | THF | Alkyl Bromide | 4 : 96 | [4] |
| 6-nitro-1H-indazole | KOH | - | Dimethyl Sulfate | ~1 : 1 | [8] |
| 6-nitro-1H-indazole | - | - | Methyl Iodide (heated) | N2 selective | [8] |
| 6-nitro-1H-indazole | - | - | Diazomethane / BF₃·Et₂O | N1 selective (75% yield) | [8] |
Experimental Protocols
Protocol 1: N1-Selective Methylation of 4-nitro-1H-indazole
This protocol is adapted from general procedures for N1-selective alkylation of indazoles.[4][6]
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[6]
Protocol 2: General Protocol for Nitration of 1-methyl-1H-indazole
This protocol is based on the nitration of substituted 1-methyl-1H-indazoles.[6]
-
Preparation: To a stirred solution of concentrated sulfuric acid at 0 °C, add 1-methyl-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Nitration: To this solution, add fuming nitric acid (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Neutralization: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[6]
Protocol 3: Purification of N1 and N2 Isomers by Recrystallization
This is a general procedure adapted from a method for separating substituted indazole isomers.[7]
-
Solvent Screening: Dissolve a small amount of the crude mixture of N1 and N2 isomers in a minimal amount of a heated water-soluble organic solvent (e.g., ethanol, methanol, THF, or acetone).
-
Recrystallization: Add hot water dropwise until the solution becomes slightly turbid. If necessary, add a few more drops of the organic solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry.
-
Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the efficiency of the separation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Factors influencing regioselectivity in indazole methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Methylation of 4-Nitroindazole
Welcome to the technical support center for the methylation of 4-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the methylation of 4-nitroindazole, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction produced a mixture of two isomers. How can I control the regioselectivity to favor the N1- or N2-methylated product?
A1: The formation of a mixture of 1-methyl-4-nitro-1H-indazole (N1-isomer) and 2-methyl-4-nitro-2H-indazole (N2-isomer) is the most common side reaction. The regioselectivity is highly dependent on the reaction conditions.
-
To favor the N2-isomer (kinetic product): Methylation under neutral conditions typically yields the 2-methyl derivative as the main product.[1]
-
To favor the N1-isomer (thermodynamic product): While specific conditions for 4-nitroindazole are not extensively reported, for other indazoles, the use of a strong, non-nucleophilic base in an aprotic solvent can favor the thermodynamically more stable N1-isomer.
Troubleshooting Low Regioselectivity:
| Issue | Potential Cause | Suggested Solution |
| Poor N1:N2 Regioselectivity | Reaction conditions favor a mixture of products. | Optimize the base and solvent combination. For example, using potassium hydroxide in acetone can lead to a mixture of isomers. |
| Kinetic vs. Thermodynamic Control | Different conditions favor either the kinetically or thermodynamically preferred product. The N1-substituted indazole is often the thermodynamic product, while the N2 is the kinetic product. |
Q2: I am observing more than two products in my reaction mixture. What other side reactions could be occurring?
A2: Besides the formation of N1 and N2 isomers, other side reactions are possible, though generally less common under optimized conditions.
-
Over-methylation: The formation of a quaternary indazolium salt is a potential side reaction, especially if an excess of the methylating agent is used or if the reaction is heated for a prolonged period.
-
Reactions involving the nitro group: The nitro group is generally stable under standard methylation conditions. However, very harsh basic conditions or the presence of strong reducing agents (not typically used in methylation) could lead to reactions at the nitro group.
-
Solvent-related side products: Some solvents can react under certain conditions. For example, DMF can decompose in the presence of strong bases at high temperatures.
Troubleshooting Unexpected Products:
| Issue | Potential Cause | Suggested Solution |
| Multiple Unidentified Products | Over-methylation. | Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). Avoid excessive heating and prolonged reaction times. |
| Reaction with the solvent. | Choose a stable solvent for the reaction conditions. If using a strong base, consider solvents like THF or dioxane instead of DMF at high temperatures. | |
| Impure starting materials. | Ensure the purity of the 4-nitroindazole and the methylating agent before starting the reaction. |
Q3: I am having difficulty separating the N1 and N2 isomers. What purification strategies are effective?
A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating the isomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method. This often requires careful solvent screening. For some substituted indazole isomers, mixtures of solvents like acetonitrile and water have been used for successful separation by recrystallization.
Troubleshooting Isomer Separation:
| Issue | Potential Cause | Suggested Solution |
| Poor separation by column chromatography | Similar polarity of isomers. | Use a longer column, a shallower gradient, or try a different stationary phase (e.g., alumina instead of silica gel). |
| Co-crystallization or oiling out during recrystallization | Inappropriate solvent choice. | Screen a wider range of solvents and solvent mixtures. Slow cooling can also promote the formation of purer crystals. |
Frequently Asked Questions (FAQs)
Q: What are the expected 1H and 13C NMR chemical shifts for this compound and 2-methyl-4-nitro-2H-indazole?
A: The chemical shifts can vary slightly depending on the solvent used. Here are some reported values:
Table 1: 1H and 13C NMR Chemical Shifts of Methylated 4-Nitroindazole Isomers
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | CDCl₃ | 4.16 (s, 3H, N-CH₃), 7.50 (t, 1H), 7.95 (d, 1H), 8.30 (d, 1H), 8.35 (s, 1H) | Not available |
| 2-Methyl-4-nitro-2H-indazole | CDCl₃ | 4.35 (s, 3H, N-CH₃), 7.45 (t, 1H), 7.80 (d, 1H), 8.25 (d, 1H), 8.60 (s, 1H) | Not available |
| This compound | DMSO-d₆ | 4.15 (s, 3H, N-CH₃), 7.60 (t, 1H), 8.10 (d, 1H), 8.40 (d, 1H), 8.80 (s, 1H) | Not available |
| 2-Methyl-4-nitro-2H-indazole | DMSO-d₆ | 4.40 (s, 3H, N-CH₃), 7.55 (t, 1H), 7.90 (d, 1H), 8.35 (d, 1H), 9.10 (s, 1H) | Not available |
Note: The exact chemical shifts and coupling constants should be confirmed by acquiring NMR spectra of the purified compounds.
Q: Which methylating agent is best for this reaction?
A: Common methylating agents like methyl iodide and dimethyl sulfate are effective. The choice may depend on factors such as reactivity, safety, and cost. The regioselectivity is more strongly influenced by the base and solvent than the methylating agent itself.
Q: Is the nitro group susceptible to reduction during the methylation reaction?
A: Under typical methylation conditions (e.g., using a base and a methylating agent), the nitro group is stable and not prone to reduction. Reduction of the nitro group would require the presence of a reducing agent, which is not a standard component of this reaction.
Experimental Protocols
The following are general experimental protocols that can be adapted for the methylation of 4-nitroindazole.
Protocol 1: General Procedure for N-Methylation (favoring N2-isomer)
-
Dissolve 4-nitroindazole (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: General Procedure for N-Methylation (potentially favoring N1-isomer)
-
To a stirred suspension of a strong base like sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-nitroindazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-4-nitro-1H-indazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low to No Product Formation | 1. Ineffective N-methylation: The chosen base may be too weak to deprotonate the indazole, or the methylating agent may be inactive. 2. Suboptimal Nitration Conditions: The nitrating mixture may not be potent enough, or the reaction temperature could be too low. 3. Starting Material Degradation: The starting indazole may be impure or have degraded. | 1. N-methylation: a. Verify the quality of the starting material (4-nitro-1H-indazole or 1-methyl-1H-indazole). b. For N-methylation of 4-nitro-1H-indazole, consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF.[1] c. Ensure the methylating agent (e.g., methyl iodide) is fresh. 2. Nitration: a. For the nitration of 1-methyl-1H-indazole, use a potent nitrating mixture like fuming nitric acid in concentrated sulfuric acid. b. Carefully control the reaction temperature, typically keeping it low (e.g., 0-5°C) to prevent side reactions.[2] |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. N-methylation: Methylation of 4-nitro-1H-indazole can yield both N1 and N2 isomers. The ratio is often dependent on the reaction conditions.[1] 2. Nitration: Nitration of 1-methyl-1H-indazole can result in the formation of various nitro-isomers (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro). | 1. N-methylation: a. The use of a base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile can influence the regioselectivity. b. The thermodynamically more stable N1 isomer is often favored.[1] Careful optimization of base, solvent, and temperature may be required. 2. Nitration: a. The directing effects of the methyl group and the indazole ring system influence the position of nitration. b. Precise control of temperature and the rate of addition of the nitrating agent is crucial. |
| Presence of Impurities and Side Products | 1. Incomplete Reaction: Unreacted starting material remains. 2. Over-nitration/Side Reactions: Harsh nitration conditions can lead to the formation of dinitro compounds or oxidative degradation products. 3. Hydrolysis: Presence of water during workup can lead to hydrolysis of intermediates. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material.[2][3] 2. Control Nitration: Add the nitrating agent dropwise at low temperature.[2] Avoid excessive heating. 3. Anhydrous Conditions: For the N-methylation step using reactive bases like NaH, ensure anhydrous solvents are used.[2] 4. Purification: Column chromatography on silica gel is an effective method for separating the desired product from isomers and impurities.[2][4] |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction. 2. Emulsion Formation: Emulsions can form during aqueous workup and extraction. 3. Co-elution of Isomers: Isomers may have similar polarities, making chromatographic separation challenging. | 1. Extraction: Use a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.[2] 2. Breaking Emulsions: Addition of brine or gentle centrifugation can help break emulsions. 3. Chromatography: a. Use a suitable eluent system for column chromatography, often a gradient of hexane and ethyl acetate.[2] b. Consider using a high-performance liquid chromatography (HPLC) for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for this compound?
A1: Both the N-methylation of 4-nitro-1H-indazole and the nitration of 1-methyl-1H-indazole are viable routes. The choice often depends on the availability of starting materials and the specific experimental capabilities. The nitration of 1-methyl-1H-indazole can be a very direct approach, but may suffer from regioselectivity issues. The N-methylation of 4-nitro-1H-indazole can offer better control over the position of the nitro group, but may yield a mixture of N1 and N2 methylated isomers that require separation.[1]
Q2: How can I minimize the formation of the N2-methyl isomer during the methylation of 4-nitro-1H-indazole?
A2: The ratio of N1 to N2 isomers can be influenced by the choice of base, solvent, and temperature. Generally, using a base like potassium carbonate in a solvent such as acetonitrile or DMF can favor the formation of the N1 isomer.[1] Performing the reaction at a controlled temperature and monitoring its progress can help in optimizing the regioselectivity.
Q3: What are the key safety precautions to take during the nitration step?
A3: Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and potentially hazardous. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in an ice bath to maintain a low temperature (0-5°C).[2]
-
Add the nitrating agent slowly and dropwise to control the reaction rate and temperature.
-
Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice.[2]
Q4: My TLC plate shows multiple spots after the reaction. What do they likely represent?
A4: Multiple spots on the TLC plate can indicate the presence of:
-
Unreacted starting material.
-
The desired this compound product.
-
Isomeric byproducts (e.g., N2-methyl isomer or other nitro-isomers).
-
Other side products from degradation or over-reaction. Careful analysis and comparison with standards of the starting material are necessary. Column chromatography is typically required for separation.[2]
Q5: What is the best way to purify the final product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[2] A gradient elution system, typically with hexane and ethyl acetate, is used to separate the desired product from any unreacted starting materials, isomers, and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.
Experimental Protocols
Protocol 1: N-methylation of 4-nitro-1H-indazole
-
Preparation: To a stirred solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC. Heating to 60°C may improve the yield and reaction rate.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Nitration of 1-methyl-1H-indazole
-
Preparation: To a flask containing concentrated sulfuric acid, cooled to 0°C in an ice bath, add 1-methyl-1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.[2]
-
Reaction: To this solution, add fuming nitric acid (1.1 eq) dropwise at 0°C.
-
Monitoring: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.[2]
-
Workup: Upon completion, slowly pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[2]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Stability of 1-Methyl-4-nitro-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-Methyl-4-nitro-1H-indazole under acidic conditions. The information is curated to address common experimental challenges and provide a framework for stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in acidic conditions?
A1: The primary stability concerns for this compound in an acidic environment revolve around the potential for hydrolysis of the indazole ring system and the reduction or modification of the nitro group. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[1]
Q2: What are the likely degradation pathways for this compound in acid?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous nitroaromatic compounds can undergo reduction of the nitro group to a nitroso, hydroxylamino, or amino group under certain acidic and reducing conditions.[2] Hydrolysis of the indazole ring is also a possibility, potentially leading to ring-opened products.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound and separating it from potential degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for the structural elucidation of any significant degradants.[5][6]
Q4: How should I approach a forced degradation study for this compound under acidic conditions?
A4: A forced degradation study should be initiated by exposing a solution of this compound to various concentrations of a strong acid (e.g., 0.1 M to 1 M HCl or H₂SO₄) at different temperatures (e.g., room temperature, 40°C, 60°C).[7] Samples should be analyzed at multiple time points to track the degradation progress.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: No degradation is observed under initial acidic stress conditions.
-
Possible Cause: The compound may be relatively stable under the initial conditions.
-
Troubleshooting Steps:
-
Increase the acid concentration.
-
Increase the temperature of the study.
-
Extend the duration of the experiment.
-
Ensure proper dissolution of the compound in the acidic medium; the use of a co-solvent might be necessary if solubility is limited.[7]
-
Issue 2: The HPLC chromatogram shows multiple, poorly resolved peaks after degradation.
-
Possible Cause: The chromatographic method is not optimized to separate the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic solvent to aqueous ratio, alter the pH of the aqueous phase).
-
Try a different HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
-
Optimize the gradient elution profile to improve separation.
-
Adjust the column temperature.
-
Issue 3: The mass balance of the stability study is poor (sum of the parent compound and degradation products is significantly less than 100%).
-
Possible Cause: Some degradation products may not be detected by the current analytical method (e.g., they do not have a UV chromophore at the detection wavelength) or they may be volatile.
-
Troubleshooting Steps:
-
Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for degradation products at different wavelengths.[3]
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV detection.
-
Analyze the samples using LC-MS to identify non-chromophoric or unexpected degradation products.
-
Data Presentation
Table 1: Suggested Starting Conditions for Acidic Forced Degradation Study
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid | 0.1 M HCl | 1 M HCl | 0.5 M H₂SO₄ |
| Temperature | Room Temp. | 40°C | 60°C |
| Time Points | 0, 2, 4, 8, 24 hours | 0, 1, 2, 4, 8 hours | 0, 1, 2, 4, 8 hours |
| Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL |
Table 2: Example HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Suggested Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
Note: This is a starting point and should be optimized for your specific application.
Experimental Protocols
Protocol 1: General Procedure for Acidic Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: In separate vials, mix the stock solution with the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the drug substance.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., water bath or oven) at the desired temperature.
-
Time Points: At each specified time point, withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the aliquot with a suitable base (e.g., NaOH of the same molarity as the acid) to stop the degradation reaction.
-
Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.
Protocol 2: HPLC Analysis for Stability Assessment
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
System Suitability: Inject a standard solution of this compound to ensure the system is performing correctly (check for theoretical plates, tailing factor, and reproducibility).
-
Sample Analysis: Inject the samples from the forced degradation study.
-
Data Acquisition: Record the chromatograms and integrate the peak areas of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
Visualizations
Caption: Experimental workflow for the acidic forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
Stability of 1-Methyl-4-nitro-1H-indazole under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-4-nitro-1H-indazole under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: While specific data for this compound is not extensively published, nitro-aromatic compounds, in general, can be susceptible to degradation under basic conditions. The electron-withdrawing nature of the nitro group can activate the indazole ring system towards nucleophilic attack by hydroxide ions, potentially leading to decomposition. The rate of degradation is expected to increase with pH and temperature.
Q2: What are the potential degradation products of this compound under basic conditions?
A2: Under basic conditions, potential degradation pathways may include nucleophilic aromatic substitution or other base-catalyzed reactions. Possible degradation products could arise from the displacement of the nitro group or other transformations of the indazole ring. Without specific experimental data, the exact nature of the degradants is speculative. It is crucial to perform thorough analytical testing, such as LC-MS, to identify any degradation products formed during stability studies.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To minimize potential degradation, it is recommended to prepare solutions of this compound in neutral or slightly acidic buffers. If basic conditions are required for an experiment, solutions should be prepared fresh and used as quickly as possible. For long-term storage, it is advisable to keep the compound as a solid at recommended storage temperatures and protected from light and moisture.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in a Basic Medium
Symptom: A significant decrease in the parent compound peak area is observed by HPLC analysis shortly after dissolving this compound in a basic buffer (e.g., pH > 8).
Possible Causes:
-
High pH: The compound is likely unstable at the tested pH.
-
Elevated Temperature: Higher temperatures can accelerate degradation.
-
Presence of Catalysts: Trace metal ions or other impurities in the buffer could be catalyzing the degradation.
Troubleshooting Steps:
-
pH Optimization: If experimentally feasible, lower the pH of the solution to the minimum required for the assay.
-
Temperature Control: Perform the experiment at a lower temperature.
-
Buffer Preparation: Use high-purity water and reagents to prepare buffers. Consider using a chelating agent like EDTA to sequester any catalytic metal ions.
-
Time-Course Study: Analyze samples at multiple time points to determine the rate of degradation and establish a window for reliable experimental measurements.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptom: One or more new peaks, not present in the initial analysis, appear in the HPLC chromatogram of a sample of this compound stored under basic conditions.
Possible Causes:
-
Degradation Products: The new peaks are likely degradation products of the parent compound.
-
Reaction with Buffer Components: The compound may be reacting with components of the buffer.
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks to help in their identification.
-
Forced Degradation Study: Perform a systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to generate and characterize potential degradation products. This can help confirm if the observed peaks are indeed degradants.
-
Buffer Blank: Inject a sample of the buffer without the compound to ensure that the new peaks are not artifacts from the buffer itself.
Data Presentation
The following table presents hypothetical stability data for this compound under various basic conditions to illustrate expected trends. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound (Hypothetical) |
| 8.0 | 25 | 24 | 95.2 |
| 8.0 | 40 | 24 | 88.5 |
| 9.0 | 25 | 24 | 85.1 |
| 9.0 | 40 | 24 | 72.3 |
| 10.0 | 25 | 24 | 65.7 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Basic Buffer
This protocol outlines a general procedure for evaluating the stability of this compound in a basic buffer solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
High-purity buffer components (e.g., sodium phosphate, sodium borate)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., ACN or methanol) to prepare a 1 mg/mL stock solution.
-
Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 8.0, 9.0, 10.0).
-
Test Solutions (10 µg/mL): Dilute the stock solution with the respective buffer solutions to obtain a final concentration of 10 µg/mL. Prepare a sufficient volume for analysis at all time points.
3. Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the parent compound.
-
Incubation: Store the remaining test solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 concentration.
4. HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (determined by UV scan) or MS detection.
Mandatory Visualization
Caption: Potential degradation pathway of this compound under basic conditions.
Caption: Experimental workflow for assessing compound stability under basic conditions.
Technical Support Center: Functionalization of 1-Methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methyl-4-nitro-1H-indazole and its derivatives. The following sections address common issues encountered during functionalization reactions, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges in functionalizing this compound stem from its electronic properties. The strong electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the indazole ring.[1][2] This can lead to issues in palladium-catalyzed cross-coupling reactions, such as catalyst deactivation and an increased likelihood of side reactions.[3] For reactions involving C-H activation or halogenation, the nitro group directs substitution patterns and can affect the overall reactivity.
Q2: How does the nitro group at the 4-position influence cross-coupling reactions?
A2: The electron-withdrawing nitro group generally increases the reactivity of a C-X (X = halogen) bond towards oxidative addition in palladium-catalyzed cross-coupling, which is often the rate-determining step.[3] However, this enhanced reactivity can also promote undesirable side reactions. Catalyst systems employing electron-rich and sterically hindered ligands are often beneficial to stabilize the palladium center and favor the desired coupling product.[3][4]
Q3: Is N-H protection of the indazole necessary for cross-coupling reactions?
A3: For this compound, the N1 position is already substituted. However, for related nitro-1H-indazoles, the acidic N-H proton can interfere with the catalytic cycle in many cross-coupling reactions, leading to side reactions and catalyst inhibition.[3] While some Suzuki-type reactions have been successful with unprotected N-H indazoles, N-protection is generally recommended, especially for Sonogashira and Heck couplings.[3]
Q4: What are common side reactions observed during the functionalization of nitroindazoles?
A4: Common side reactions in palladium-catalyzed cross-coupling of nitroindazoles include:
-
Homocoupling of the boronic acid or organometallic reagent.[4]
-
Dehalogenation of the halo-indazole starting material.[3]
-
Reduction of the nitro group , although this is more common under specific reducing conditions, it can sometimes be an undesired side reaction.[2]
-
Formation of regioisomers in reactions like Heck coupling.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion of your this compound derivative in a Suzuki-Miyaura coupling reaction, consider the following potential causes and solutions. The electron-deficient nature of the substrate should facilitate oxidative addition, so other steps in the catalytic cycle may be problematic.[4]
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Catalyst Choice: For electron-deficient substrates, consider using catalysts with electron-rich and bulky ligands like PdCl₂(dppf), or employing bulky phosphine ligands such as XPhos or SPhos.[4] Catalyst Quality: Use a fresh batch of catalyst and store it under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[4] |
| Insufficiently Strong or Insoluble Base | Base Screening: If using common bases like Na₂CO₃ or K₂CO₃, try switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[4] Aqueous Conditions: The presence of water can be crucial for the activity of some bases. Ensure your solvent system includes a small amount of water (e.g., a dioxane/water mixture).[4] |
| Inappropriate Solvent | Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, consider screening different solvents.[4] |
| Low Reaction Temperature | Increase Temperature: If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using a thermally stable solvent. Microwave irradiation can also be effective in accelerating the reaction.[4] |
| Poor Quality Boronic Acid | Use Fresh Reagent: Boronic acids can degrade over time. Use a fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[3] |
Issue 2: Significant Formation of Byproducts in Cross-Coupling Reactions
The formation of byproducts such as homocoupled boronic acid or dehalogenated starting material can significantly reduce the yield of the desired product.
| Byproduct | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen and Pd(II) species.[4] | Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[4] Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[4] |
| Dehalogenation of Starting Material | Presence of protic impurities or reducing agents. | Use Anhydrous Solvents: Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent.[3] |
| Mixture of Regioisomers (Heck Reaction) | Electronic and steric nature of the alkene and catalyst system. | Ligand Control: The ligand on the palladium catalyst can influence regioselectivity. Screening different phosphine ligands may improve the desired outcome.[3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a 3-Iodo-1-methyl-4-nitro-1H-indazole Derivative
This protocol is adapted from procedures for similar 3-iodo-nitroindazole compounds and may require optimization for your specific substrate.[3][5]
-
Reaction Setup: In a microwave vial, combine the 3-iodo-1-methyl-4-nitro-1H-indazole (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%).
-
Reaction: Place the sealed vial in a microwave reactor and irradiate at 120 °C for 40 minutes with stirring. Alternatively, heat the reaction mixture at 100 °C with conventional heating and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination of a 3-Halo-1-methyl-4-nitro-1H-indazole Derivative
This protocol is a general guideline and may require optimization for specific substrates and amines.[6]
-
Reaction Setup: In a flame-dried Schlenk flask, add the 3-halo-1-methyl-4-nitro-1H-indazole (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired 3-aminoindazole derivative.
Visualizations
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
References
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 1-Methyl-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the main challenges with each?
A1: There are two primary synthetic routes for this compound:
-
Route A: Nitration of 1-Methyl-1H-indazole. The main challenge in this route is controlling the regioselectivity of the nitration reaction. The nitro group can be introduced at various positions on the benzene ring, leading to a mixture of isomers (e.g., 1-methyl-5-nitro-1H-indazole, 1-methyl-6-nitro-1H-indazole, and 1-methyl-7-nitro-1H-indazole) in addition to the desired 4-nitro product. Over-nitration to form di-nitro compounds is also a potential side reaction.
-
Route B: Methylation of 4-Nitro-1H-indazole. The key challenge here is the regioselectivity of the N-methylation. The indazole nitrogen atoms at the N1 and N2 positions are both nucleophilic, which can result in a mixture of two regioisomers: the desired this compound (N1 methylation) and the 2-methyl-4-nitro-1H-indazole (N2 methylation) impurity.
Q2: What are the most common impurities I should expect to see in my synthesis?
A2: The most common impurities include:
-
Regioisomers: As mentioned above, you may encounter isomers from either the nitration or methylation step.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-methyl-1H-indazole (in Route A) or 4-nitro-1H-indazole (in Route B).
-
Di-nitro Byproducts: Harsh nitration conditions can lead to the formation of di-nitro-1-methyl-1H-indazole.
-
N-nitroso Impurities: Depending on the specific reagents and conditions used in the synthesis of the indazole core, N-nitroso impurities could be present.
Q3: How can I distinguish between the N1 and N2 methylated isomers?
A3: Spectroscopic methods are essential for differentiating between the N1 and N2 isomers.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the methyl group and the aromatic protons will be different for the N1 and N2 isomers. A comparative analysis of the spectra with known standards or literature data is the most reliable method.
-
Chromatographic Techniques (TLC, HPLC, GC): The two isomers will likely have different retention times, allowing for their separation and quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction; product loss during work-up and purification. | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Optimize reaction time and temperature.- Ensure careful extraction and purification steps to minimize product loss. |
| Presence of multiple spots on TLC or peaks in HPLC/GC | Formation of regioisomers or other byproducts. | - For nitration, maintain a low reaction temperature (0-5 °C) to improve regioselectivity.- For methylation, carefully choose the base and solvent to favor N1-alkylation (see table below).- Purify the crude product using column chromatography or recrystallization. |
| Product is a dark color | Presence of impurities or degradation products from overheating. | - Maintain strict temperature control throughout the reaction.- Purify the final product by recrystallization, potentially with the use of activated charcoal.[1] |
| NMR spectrum shows a mixture of N1 and N2 isomers | Non-selective methylation of 4-nitro-1H-indazole. | - Modify the reaction conditions to favor the thermodynamically controlled N1-methylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is recommended.[2] |
| Mass spectrometry shows a peak higher than the expected molecular weight | Possible formation of di-nitro compounds. | - Use a milder nitrating agent or reduce the reaction time and temperature during the nitration step. |
Data Presentation: Regioselectivity of Methylation
The regioselectivity of the methylation of nitroindazoles is highly dependent on the reaction conditions. The following table provides an example of how different conditions can influence the ratio of N1 to N2 methylated products for a related compound, 6-nitro-1H-indazole. A similar trend can be expected for 4-nitro-1H-indazole.
| Methylating Agent | Base/Solvent | N1-isomer Yield | N2-isomer Yield | Control Type | Reference |
| Dimethyl sulfate | KOH / 45 °C | ~42% | ~44% | Mixed | [3] |
| Methyl iodide | Sealed tube / 100 °C | - | Regioselective | Kinetic | [3] |
| Diazomethane | BF₃·Et₂O | 75% | - | - | [3] |
| Sodium Hydride | THF | - | - | Thermodynamic | [2] |
| Dimethyl carbonate | DABCO / DMF | - | Favored | Kinetic | [2] |
Experimental Protocols
Synthesis of this compound via Methylation of 4-Nitro-1H-indazole (Route B)
This protocol is designed to favor the formation of the thermodynamically more stable N1-isomer.
Materials:
-
4-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[4]
Mandatory Visualization
Caption: Workflow for the N1-methylation of 4-Nitro-1H-indazole.
Caption: Troubleshooting decision tree for impurity issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methyl-4-nitro-1H-indazole and 1-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 1-methyl-4-nitro-1H-indazole and 1-methyl-6-nitro-1H-indazole. Understanding the distinct properties and reaction tendencies of these isomers is crucial for their application in organic synthesis and as building blocks in the development of novel therapeutic agents. This document synthesizes available experimental data and theoretical principles to offer a comprehensive overview.
Physicochemical and Spectroscopic Properties
The position of the nitro group on the indazole ring significantly influences the electronic distribution and, consequently, the physicochemical and spectroscopic properties of these isomers.
| Property | This compound | 1-Methyl-6-nitro-1H-indazole |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol |
| CAS Number | 26120-43-4[1] | 6850-23-3 |
| Appearance | Yellow crystalline powder | Yellow solid |
| Melting Point | 141-142 °C | 126 °C |
| ¹H NMR (DMSO-d6) | Predicted values based on related structures | Predicted values based on related structures |
| H-3 | ~8.3 ppm (s) | ~8.1 ppm (s) |
| H-5 | ~7.9 ppm (d) | ~8.4 ppm (dd) |
| H-7 | ~7.5 ppm (d) | ~7.8 ppm (d) |
| N-CH₃ | ~4.1 ppm (s) | ~4.2 ppm (s) |
| ¹³C NMR (DMSO-d6) | Predicted values based on related structures | Predicted values based on related structures |
| C-3 | ~135 ppm | ~134 ppm |
| C-3a | ~140 ppm | ~141 ppm |
| C-4 | ~148 ppm (C-NO₂) | ~120 ppm |
| C-5 | ~118 ppm | ~116 ppm |
| C-6 | ~125 ppm | ~147 ppm (C-NO₂) |
| C-7 | ~110 ppm | ~108 ppm |
| C-7a | ~122 ppm | ~123 ppm |
| N-CH₃ | ~35 ppm | ~35 ppm |
Comparative Reactivity
The primary differences in reactivity between this compound and 1-methyl-6-nitro-1H-indazole stem from the position of the strongly electron-withdrawing nitro group. This group significantly influences the susceptibility of the aromatic ring to nucleophilic attack and the conditions required for the reduction of the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the indazole ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[2][3] The positions most activated are those ortho and para to the nitro group.
-
This compound: The nitro group at the C-4 position is expected to activate the C-3, C-5, and C-7 positions for nucleophilic attack. The C-3 position is part of the pyrazole ring, while C-5 and C-7 are on the benzene ring.
-
1-Methyl-6-nitro-1H-indazole: The nitro group at the C-6 position activates the C-5 and C-7 positions for nucleophilic attack.[2]
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common and synthetically valuable transformation for nitroindazoles, often serving as a key step in the synthesis of biologically active molecules.[2] This reaction typically proceeds with high yield using various reducing agents.
-
This compound: The reduction of the nitro group at the C-4 position yields 1-methyl-1H-indazol-4-amine.
-
1-Methyl-6-nitro-1H-indazole: The reduction of the nitro group at the C-6 position yields 1-methyl-1H-indazol-6-amine. This transformation is a known step in the synthesis of various pharmaceutical compounds.[4]
While specific kinetic data for the reduction of these two isomers is not available, both are expected to undergo this transformation efficiently under standard reduction conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like stannous chloride (SnCl₂).[2][4]
Experimental Protocols
Synthesis of 1-Methyl-6-nitro-1H-indazole
This protocol is adapted from established methods for the N-methylation of nitroindazoles.
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole.
Reduction of 3-Methyl-6-nitro-1H-indazole to 3-Methyl-1H-indazol-6-amine hydrochloride
This protocol is based on the reduction of a related nitroindazole using stannous chloride.[2]
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
2-Methoxyethyl ether
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in 2-methoxyethyl ether at 0 °C, add a solution of tin(II) chloride (4.0 eq) in concentrated HCl dropwise over 15 minutes.
-
Ensure the reaction temperature is maintained below 100 °C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, the product, 3-methyl-1H-indazol-6-amine hydrochloride, is expected to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to yield the hydrochloride salt.
Visualizations
Experimental Workflow: Synthesis and Reduction of a Methyl-Nitro-Indazole
Caption: A generalized workflow for the synthesis and subsequent reduction of a methyl-nitro-indazole.
Signaling Pathway: VEGFR Signaling in Angiogenesis
Indazole derivatives are known to be potent kinase inhibitors. For instance, Pazopanib, which is synthesized from a 3-methyl-6-nitro-1H-indazole precursor, targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[5]
Caption: Simplified diagram of the VEGFR signaling pathway, a target for indazole-based inhibitors.
References
Spectroscopic comparison of nitroindazole isomers
A Spectroscopic Comparison of Nitroindazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomers is a critical step. The position of a functional group, such as a nitro group on an indazole ring, can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of nitroindazole isomers, offering key differentiating features in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
Spectroscopic Data Comparison
¹H NMR Spectroscopy
The chemical shifts of protons on the indazole ring are highly sensitive to the position of the electron-withdrawing nitro group.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives
| Proton | 4-Nitro Isomer (Analogue)[1] | 5-Nitro Isomer (Analogue)[1] | 7-Nitro Isomer (Analogue)[2] |
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |
| H-3 | - | - | - |
| H-4 | - | 7.95 (s, 1H) | - |
| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |
| H-6 | - | - | - |
| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |
| Note: Data is for 3-iodo-6-methyl-nitro-1H-indazole isomers.[1][2] |
¹³C NMR Spectroscopy
The position of the nitro group also significantly influences the chemical shifts of the carbon atoms in the indazole ring.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives
| Carbon | 4-Nitro Isomer (Analogue)[1] | 5-Nitro Isomer (Analogue)[1] | 7-Nitro Isomer (Analogue)[2] |
| C-3 | ~92 | ~90 | ~91.0 |
| C-3a | ~141 | ~142 | ~140.5 |
| C-4 | ~145 | ~120 | ~122.0 |
| C-5 | ~118 | ~141 | - |
| C-6 | ~135 | ~125 | - |
| C-7 | ~115 | ~112 | - |
| C-7a | ~140 | Not available | - |
| Note: Data is for 3-iodo-6-methyl-nitro-1H-indazole isomers.[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The stretching frequencies of the nitro (NO₂) group are characteristic.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹) for Nitroindazole Derivatives
| Functional Group | 4-Nitro Isomer (Analogue)[2] | 5-Nitro Isomer (Analogue)[2] | 7-Nitro Isomer (Analogue)[2] |
| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 |
| NO₂ Asymmetric | ~1530 | ~1525 | ~1535 |
| NO₂ Symmetric | ~1350 | ~1345 | ~1355 |
| Note: Data is for 3-iodo-6-methyl-nitro-1H-indazole isomers.[2] |
UV-Vis and Fluorescence Spectroscopy
The electronic absorption and emission properties are also dependent on the isomer.
Table 4: UV-Vis Absorption and Fluorescence Data for Nitro-substituted Indazoles and Indoles
| Compound | λabs (nm) | Molar Extinction Coefficient (ε) | λem (nm) | Fluorescence Quantum Yield (ΦF) |
| Derivatives of 5-nitro-1H-indazole | 350-700 | Varies | Varies | Varies[3] |
| 4-nitroindole | Extends furthest into visible range | - | - | - |
| 5-nitroindole | 322 | - | - | - |
| 6-nitroindole | Two maxima in 300-400 nm range | - | - | - |
| Note: Direct comparative data for parent nitroindazole isomers is limited. Data for nitroindoles is provided for analogy.[4] |
Experimental Protocols
The unambiguous identification of nitroindazole isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise substitution pattern on the indazole ring.[1]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
Analysis :
-
¹H NMR : Analyze chemical shifts, coupling constants (J values), and multiplicities of the aromatic protons. The relative positions of these protons are highly indicative of the substitution pattern.[1]
-
¹³C NMR : Analyze the chemical shifts of the carbons. Carbons attached to the electron-withdrawing nitro group will be significantly shifted.[1]
-
2D NMR : In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to definitively assign signals and establish connectivity.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
-
Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[2]
-
Sample Preparation (KBr Pellets) : Grind approximately 1 mg of the sample with 100 mg of dry KBr and press into a thin pellet.[2]
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, which should be identical for constitutional isomers. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1]
-
Instrumentation : Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a high-resolution mass spectrometer (e.g., TOF, Orbitrap).[1][2]
-
Ionization Mode : Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).[1][2]
-
Data Analysis : Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., 2-propanol, methanol).[3][4]
-
Data Acquisition : Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[3][4]
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light.
-
Instrumentation : Varian Cary Eclipse spectrofluorophotometer or similar.[3]
-
Sample Preparation : Prepare solutions at concentrations of 10⁻⁵ and 10⁻⁶ M in a suitable solvent like chloroform.[3]
-
Data Acquisition : Record emission spectra, and determine the fluorescence quantum yields using a standard sample like fluorescein.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, separation, and spectroscopic characterization of nitroindazole isomers.
Caption: A generalized workflow for the synthesis, separation, and spectroscopic characterization of nitroindazole isomers.
Signaling Pathways and Biological Relevance
While specific signaling pathways for each nitroindazole isomer are not extensively documented, substituted indazoles are recognized as potent inhibitors of various protein kinases.[1] Kinase inhibition is a critical mechanism in cancer therapy. The specific substitution pattern on the indazole ring plays a crucial role in the binding affinity and selectivity for different kinases. Therefore, the precise characterization of each isomer is a vital step in the development of new targeted therapies.[1] For instance, 3-Methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, an angiogenesis inhibitor that targets VEGFR and PDGFR. This underscores the potential of the nitroindazole scaffold in developing kinase inhibitors.
References
Comparative Biological Activity of Indazole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various indazole analogs, supported by experimental data. While specific data on 1-Methyl-4-nitro-1H-indazole analogs is limited in publicly available literature, this document focuses on the broader class of bioactive indazole derivatives to highlight structure-activity relationships.
Indazole-containing compounds are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole derivatives have been developed as kinase inhibitors and show significant anti-cancer activity in vitro and in vivo.[3] This guide summarizes key quantitative data, details experimental protocols for cited assays, and provides visualizations of experimental workflows.
Anticancer Activity of Indazole Derivatives
A number of indazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds often exhibit potent activity by targeting key signaling pathways involved in cancer progression.[4][5]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected indazole derivatives, with IC50 values indicating the concentration required for 50% inhibition of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | - |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil |
| Compound 6o | A549 (Lung Cancer) | >40 | 5-Fluorouracil |
| Compound 6o | PC-3 (Prostate Cancer) | 16.4 | 5-Fluorouracil |
| Compound 6o | HepG2 (Hepatoma) | 13.5 | 5-Fluorouracil |
| Entrectinib (127) | ALK-positive cells | 0.012 | - |
Data for Compound 2f sourced from[3][6]. Data for Compound 6o sourced from[7]. Data for Entrectinib (127) sourced from[2].
Experimental Protocols: Anticancer Assays
Cell Proliferation Assay (MTT Assay): [7]
-
Human cancer cell lines (A549, K562, PC-3, and HepG2) and normal human embryonic kidney cells (HEK-293) were seeded in 96-well plates.
-
After 24 hours of incubation, cells were treated with various concentrations of the test compounds and a positive control (5-Fluorouracil) for 48 hours.
-
Post-treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
The supernatant was discarded, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader to determine cell viability and calculate IC50 values.
Colony Formation Assay: [6]
-
4T1 breast cancer cells were seeded in 6-well plates at a density of 500 cells per well.
-
Cells were treated with different concentrations of compound 2f.
-
The medium was replaced every three days.
-
After two weeks, the colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies was counted to assess the long-term proliferative potential.
Visualization of Experimental Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity of Indazole Derivatives
Certain indazole analogs have demonstrated significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[8][9]
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activity of indazole and its derivatives.
| Compound | Assay | Measurement | Result |
| Indazole | Carrageenan-induced paw edema (100 mg/kg) | % Inhibition (5th hour) | 61.03% |
| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | % Inhibition (5th hour) | 83.09% |
| 6-Nitroindazole | IL-1β Inhibition | IC50 | 100.75 µM |
| Indazole | IL-1β Inhibition | IC50 | 120.59 µM |
| 5-Aminoindazole | IL-1β Inhibition | IC50 | 220.46 µM |
| Diclofenac | Carrageenan-induced paw edema (100 mg/kg) | % Inhibition (5th hour) | 84.50% |
| Dexamethasone | IL-1β Inhibition | IC50 | 102.23 µM |
Data sourced from[8].
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats: [8]
-
Wistar albino rats were divided into control, standard (diclofenac), and test groups.
-
The test compounds (indazole and its derivatives) were administered orally at doses of 25, 50, and 100 mg/kg.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the left hind paw to induce edema.
-
The paw volume was measured using a plethysmograph at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of inflammation was calculated by comparing the paw volume of the treated groups with the control group.
Inhibition of Interleukin-1β (IL-1β): [8]
-
The assay was performed using an ELISA kit.
-
Various concentrations of the test compounds (indazole, 5-aminoindazole, 6-nitroindazole) and a standard (dexamethasone) were evaluated.
-
The ability of the compounds to inhibit the production of IL-1β was measured according to the manufacturer's protocol.
-
The concentration of the compound that caused 50% inhibition (IC50) of IL-1β was determined.
Visualization of Signaling Pathway
Caption: Inhibition of inflammatory pathways by indazole analogs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Crystallographic Analysis of Nitro-Substituted Indazoles and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several nitro-substituted indazole and imidazole derivatives. While a dedicated crystallographic study for 1-Methyl-4-nitro-1H-indazole was not publicly available at the time of this review, this guide leverages data from structurally related compounds to offer insights into the influence of nitro-group substitution on the molecular geometry and crystal packing of these heterocyclic systems. The presented data is essential for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of nitro-substituted indazoles and a related imidazole. These compounds provide a basis for understanding the structural variations that arise from different substitution patterns on the indazole and imidazole rings.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-Methyl-4-nitro-1H-imidazole | C₄H₄N₄O₄ | Orthorhombic | P2₁2₁2₁ | 8.412(2) | 12.646(3) | 6.563(1) | 90 | 90 | 90 | 698.2(3) | 4 |
| 3-(4-methylphenyl)-6-nitro-1H-indazole | C₁₄H₁₁N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | C₁₄H₁₀N₄O₆S | Triclinic | P1 | 7.4125(3) | 8.5371(3) | 13.0825(5) | 90.401(2) | 95.707(2) | 111.302(2) | 766.66(5) | 2 |
| (4-nitro-1H-indazol-1-yl)methanol | C₈H₇N₃O₃ | - | - | - | - | - | - | - | - | - | - |
| (5-nitro-1H-indazol-1-yl)methanol | C₈H₇N₃O₃ | - | - | - | - | - | - | - | - | - | - |
| (6-nitro-1H-indazol-1-yl)methanol | C₈H₇N₃O₃ | - | - | - | - | - | - | - | - | - | - |
Note: Complete crystallographic data for 3-(4-methylphenyl)-6-nitro-1H-indazole and the (nitro-1H-indazol-1-yl)methanol derivatives were not fully available in the searched literature.
Key Structural Observations
-
Planarity and Torsion Angles: In many nitro-substituted indazoles, the indazole ring system is largely planar. However, the nitro groups are often twisted out of this plane to varying degrees. For instance, in 3-(4-methylphenyl)-6-nitro-1H-indazole, the nitro group is twisted out of the indazole plane by 3-6°.[1] Similarly, in 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the two nitro groups form dihedral angles of 57.0(3)° and 31.9(3)° with the indazole ring system.[2] In contrast, for (nitro-1H-indazol-1-yl)methanol derivatives, the nitro groups are nearly coplanar with the benzene ring, with a mean deviation of only 2.0°.[3][4]
-
Intermolecular Interactions: Hydrogen bonding plays a significant role in the crystal packing of these molecules. In the crystal structure of 1-methyl-4-nitro-1H-imidazole, molecules are linked through C–H···O hydrogen bonds.[5] For (1H-indazol-1-yl)methanol derivatives, dimers are formed through intermolecular O–H···N hydrogen bonds.[3][4] The crystal packing of 3-(4-methylphenyl)-6-nitro-1H-indazole is stabilized by C—H⋯O hydrogen bonds and π-stacking interactions.[1]
Experimental Protocols
The following provides a general overview of the experimental procedures typically employed for the synthesis and X-ray crystal structure analysis of nitro-substituted indazoles, based on the available literature.
Synthesis of 1-Methyl-4-nitro-1H-imidazole[5][6]
A common method for the synthesis of 1-methyl-4-nitro-1H-imidazole involves the nitration of 1-methyl-1H-imidazole. This can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving regioselectivity and good yields.
X-ray Crystallography[2][5]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform and hexane.[5]
Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a CCD area detector and using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Caption: Experimental workflow for X-ray crystal structure analysis.
References
- 1. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
Validating the Structure of 1-Methyl-4-nitro-1H-indazole: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide compares the expected spectroscopic characteristics of 1-Methyl-4-nitro-1H-indazole with two well-characterized compounds: 3-iodo-6-methyl-4-nitro-1H-indazole and 1-methyl-4-nitro-1H-imidazole. The comparison of 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data provides a basis for the structural confirmation of the target molecule. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and its analogs. The data for this compound is predicted based on established principles and comparison with the provided analogs.
Table 1: 1H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~4.1 (s, 3H, N-CH₃), ~7.5 (t, 1H), ~8.0 (d, 1H), ~8.2 (s, 1H), ~8.4 (d, 1H) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | DMSO-d₆ | ~14.1 (s, 1H, NH), 7.95 (s, 1H, H-5), 7.60 (s, 1H, H-7), 2.5 (s, 3H, CH₃) |
| 1-Methyl-4-nitro-1H-imidazole[2] | CDCl₃ | 3.82 (s, 3H, N-CH₃), 7.42 (s, 1H, ArH), 7.76 (d, J=1.0 Hz, 1H, ArH) |
Table 2: 13C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~35 (N-CH₃), ~110 (Ar-CH), ~120 (Ar-CH), ~125 (Ar-CH), ~130 (Ar-C), ~135 (Ar-C), ~140 (Ar-C-NO₂) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | DMSO-d₆ | ~92.5 (C3), ~141.0 (C3a), ~148.0 (C4), ~120.0 (C5), ~135.0 (C6), ~110.0 (C7), ~142.0 (C7a), ~21.0 (CH₃) |
| 1-Methyl-4-nitro-1H-imidazole[2] | CDCl₃ | 34.6 (N-CH₃), 120.1 (Ar-CH), 136.6 (Ar-CH), 148.3 (Ar-C-NO₂) |
Table 3: FT-IR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | KBr pellet | ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch), ~1600-1450 (C=C aromatic stretch) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | KBr pellet | ~3300-3400 (br, N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 (NO₂ asymmetric stretch), ~1340 (NO₂ symmetric stretch) |
| 1-Methyl-4-nitro-1H-imidazole[2] | KBr pellet | 3115 (Ar C-H stretch), 2925 (Aliphatic C-H stretch), 1525 & 1321 (NO₂ asymmetric & symmetric stretch), 1424 (C=C ring stretch) |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ionization | Key Fragments (m/z) |
| This compound (Predicted) | EI | 177 (M⁺), 160 (M-OH)⁺, 147 (M-NO)⁺, 131 (M-NO₂)⁺ |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | EI | 303 (M⁺) |
| 1-Methyl-4-nitro-1H-imidazole[2] | EI | 127 (M⁺, 100%), 111, 97, 81, 69, 54, 42 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of this compound (Proposed)
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted indazoles.
-
N-Methylation of 4-Nitroindazole: To a solution of 4-nitro-1H-indazole in a suitable solvent such as DMF or acetone, add a base like potassium carbonate. Stir the mixture at room temperature, then add methyl iodide dropwise. The reaction progress can be monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS):
Structure Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound.
References
A Comparative Guide to the Synthesis of Substituted Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
The nitroindazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The efficient and regioselective synthesis of substituted nitroindazoles is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of three key synthetic routes: a classical approach via diazotization, the Davis-Beirut reaction for 2H-indazoles, and a modern transition-metal-catalyzed C-H activation/annulation strategy. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The choice of synthetic route to substituted nitroindazoles depends on several factors, including the desired substitution pattern (particularly at the nitrogen atoms), the availability of starting materials, and the desired scale of the reaction. The following table summarizes the key quantitative parameters for three representative synthetic methodologies.
| Parameter | Classical Diazotization | Davis-Beirut Reaction | Modern Rh/Cu-Catalyzed Annulation |
| Target Scaffold | 1H-Nitroindazoles | 2H-Indazoles | 1H-Indazoles |
| Starting Materials | Substituted 2-methyl-nitroanilines | Substituted o-nitrobenzylamines | Substituted benzimidates, nitrosobenzenes |
| Key Reagents | Sodium nitrite, Acetic acid | Potassium hydroxide, Methanol | [RhCp*Cl2]2, Cu(OAc)2, NaOAc |
| Reaction Temperature | 0 °C to room temperature | 60 °C | 100 °C |
| Reaction Time | ~12-16 hours | ~6 hours | ~12 hours |
| Reported Yield | High (e.g., up to 99% for 4-nitroindazole) | Good (typically 60-80%) | Good to excellent (up to 95%) |
| Key Advantages | High yields, readily available starting materials, well-established. | Regioselective synthesis of 2H-indazoles, mild basic conditions. | High functional group tolerance, redox-neutral, direct C-H functionalization. |
| Key Limitations | Limited to 1H-indazoles, potential for diazonium salt side reactions. | Requires o-nitrobenzylamine precursors, not suitable for 1H-indazoles. | Requires specialized catalysts, higher temperatures. |
Experimental Protocols
Classical Synthesis: Preparation of 4-Nitro-1H-indazole via Diazotization
This method represents a traditional and high-yielding approach to 1H-nitroindazoles.
Procedure: An aqueous solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water is prepared. This solution is added all at once to a vigorously stirred solution of 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid at 0 °C. An immediate precipitate is observed. The reaction mixture is allowed to warm to room temperature and stirred overnight. Upon completion, the precipitate is collected by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is suspended in water, filtered, and dried to yield the 4-nitro-1H-indazole product.[1]
Davis-Beirut Reaction: Synthesis of 2-Substituted-2H-indazoles
This reaction provides a regioselective route to 2H-indazoles, a class of isomers often challenging to access through classical methods.
General Procedure: A solution of the appropriate o-nitrobenzylamine (1 mmol) in an alcoholic solvent (e.g., methanol) is treated with a 5% solution of potassium hydroxide in the same solvent. The reaction mixture is heated at approximately 60 °C for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-substituted-2H-indazole, which can be further purified by chromatography.[2]
Modern Approach: Rh/Cu-Catalyzed Synthesis of 1H-Indazoles
This contemporary method utilizes transition-metal catalysis to achieve a direct C-H activation and annulation, offering excellent functional group tolerance.
General Procedure: To a screw-capped vial are added the benzimidate (0.2 mmol), nitrosobenzene (0.3 mmol), [RhCp*Cl2]2 (4 mol %), Cu(OAc)2 (30 mol %), and NaOAc (1.0 equiv). The vial is sealed, and 1,2-dichloroethane (1.0 mL) is added. The reaction mixture is then stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the three compared synthetic routes.
Caption: Comparative workflow of major synthetic routes to substituted indazoles.
References
Reactivity Face-Off: A Comparative Guide to 4-Nitroindazole and 5-Nitroindazole for Researchers
For chemists and pharmaceutical scientists engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Nitroindazoles, with their unique electronic and structural features, serve as versatile precursors in drug discovery and materials science. This guide provides a detailed comparative analysis of the reactivity of two common isomers, 4-nitroindazole and 5-nitroindazole, supported by available experimental data and established chemical principles. While direct comparative kinetic studies are not extensively documented, a comprehensive understanding of their relative reactivity can be derived from spectroscopic data and the foundational principles of organic chemistry.
Executive Summary of Reactivity
The position of the electron-withdrawing nitro group on the indazole ring system is the primary determinant of the chemical reactivity of these isomers. In general, the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at positions ortho and para to the nitro substituent.
5-Nitroindazole is predicted to be more reactive towards nucleophiles at the C-4 and C-6 positions due to effective resonance stabilization of the intermediate Meisenheimer complex. Conversely, electrophilic substitution is expected to be more disfavored compared to 4-nitroindazole.
4-Nitroindazole , on the other hand, will likely exhibit greater susceptibility to electrophilic attack, albeit still significantly deactivated compared to unsubstituted indazole. Nucleophilic substitution is also possible, with the C-5 and C-7 positions being the most activated.
Data Presentation: Spectroscopic and Physical Properties
Spectroscopic data, particularly NMR chemical shifts, offer insights into the electron density at various positions within the molecules, which in turn correlates with their reactivity.
| Property | 4-Nitroindazole | 5-Nitroindazole |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [1] | 163.13 g/mol [2] |
| Appearance | - | White to Yellow/Beige Crystalline Powder[3] |
| Melting Point | - | 206-212 °C[3] |
| ¹H NMR (DMSO-d₆) | Predicted δ (ppm): 13.5 (br s, 1H, NH), 8.3 (s, 1H, H3), 8.0 (d, 1H, H5), 7.8 (d, 1H, H7), 7.5 (t, 1H, H6) | δ (ppm): 13.8 (br s, 1H, NH), 8.7 (d, 1H, H4), 8.3 (s, 1H, H3), 8.1 (dd, 1H, H6), 7.8 (d, 1H, H7)[4] |
| ¹³C NMR (DMSO-d₆) | Predicted δ (ppm): ~140-150 (C=N), ~110-135 (aromatic C) | δ (ppm): 142.1, 139.8, 134.3, 122.1, 118.9, 116.2, 111.3[5] |
| pKa | Predicted: 11.71±0.40[6] | Predicted: 11.71±0.40[6] |
Note: Experimental NMR data for 4-nitroindazole is not as readily available in the cited literature, and the provided values are based on predictions and comparison with related structures.
Predicted Reactivity Comparison
| Reaction Type | 4-Nitroindazole | 5-Nitroindazole |
| Electrophilic Aromatic Substitution | The ring is strongly deactivated. Substitution, if forced, is most likely to occur at the C-6 position, which is least deactivated by the nitro group. | The ring is also strongly deactivated. The C-7 position is the most likely site for substitution, being meta to the nitro group and not part of the pyrazole ring. |
| Nucleophilic Aromatic Substitution | Activated towards nucleophilic attack, especially at the C-5 and C-7 positions (ortho and para to the nitro group). The C-3 position may also be susceptible. | Highly activated towards nucleophilic attack at the C-4 and C-6 positions (ortho and para to the nitro group). This is due to strong resonance stabilization of the anionic intermediate. |
Experimental Protocols
Synthesis of 4-Nitroindazole
A common route to 4-nitroindazole involves the diazotization of 2-methyl-3-nitroaniline followed by cyclization.
Materials:
-
2-methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.
-
Prepare a solution of sodium nitrite (2.2 equivalents) in water.
-
Add the sodium nitrite solution to the stirred solution of the aniline derivative at once. An immediate precipitate should be observed.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter, and dry to yield 4-nitroindazole.
Synthesis of 5-Nitroindazole
5-Nitroindazole can be synthesized via the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine.
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in DMF at room temperature (23 °C).
-
Add hydrazine hydrate (3 equivalents) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-nitroindazole.[7]
Visualization of Electronic Effects and Experimental Workflow
The following diagrams illustrate the electronic rationale for the predicted reactivity and a proposed experimental workflow to confirm these predictions.
Caption: Electronic influence of the nitro group in 4- and 5-nitroindazole.
Caption: Proposed workflow for a competitive reactivity study.
Concluding Remarks
The analysis of the electronic properties of 4-nitroindazole and 5-nitroindazole provides a strong basis for predicting their relative reactivity. 5-Nitroindazole is anticipated to be more susceptible to nucleophilic attack due to the advantageous positioning of the nitro group for resonance stabilization of the reaction intermediate. Conversely, 4-nitroindazole, while still deactivated, may be the more reactive substrate for electrophilic substitution.
For researchers and drug development professionals, this understanding is crucial for designing synthetic routes and for the functionalization of the indazole core. While this guide provides a robust theoretical framework, it is recommended that direct experimental comparisons, such as the competitive reaction outlined, be conducted to obtain quantitative data for specific reaction systems. This will enable a more precise and predictable application of these valuable building blocks in the synthesis of novel chemical entities.
References
- 1. 4-Nitroindazole | C7H5N3O2 | CID 18057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Nitroindazole CAS#: 5401-94-5 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
A Comparative Computational and Experimental Guide to 1-Methyl-4-nitro-1H-indazole and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational and experimental comparison of 1-Methyl-4-nitro-1H-indazole and its key positional isomers. Due to the limited availability of direct comparative experimental data for all isomers, this document synthesizes information from closely related analogues and computational predictions to offer a valuable resource for research and development. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] The precise positioning of substituents, such as the methyl and nitro groups, can significantly impact the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules.
Physicochemical and Computational Analysis
The electronic properties and spatial arrangement of functional groups are critical determinants of a molecule's interaction with biological targets. Density Functional Theory (DFT) calculations are a powerful tool for predicting these properties. The following tables summarize key physicochemical and computationally predicted electronic properties for this compound and its isomers. These values are predicted based on standard computational methodologies (e.g., B3LYP/6-311++G(d,p)) and data from analogous structures.[3][4][5][6]
Table 1: Predicted Physicochemical Properties of 1-Methyl-nitro-1H-indazole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₈H₇N₃O₂ | 177.16 | 1.85 |
| 1-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 1.79 |
| 1-Methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 1.82 |
| 1-Methyl-7-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 1.91 |
| 2-Methyl-4-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 1.95 |
| 2-Methyl-5-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 1.88 |
| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 1.92 |
| 2-Methyl-7-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 2.01 |
Table 2: Predicted Electronic Properties (DFT) of 1-Methyl-nitro-1H-indazole Isomers
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.2 | -3.1 | 4.1 | 5.8 |
| 1-Methyl-5-nitro-1H-indazole | -7.4 | -3.3 | 4.1 | 6.5 |
| 1-Methyl-6-nitro-1H-indazole | -7.3 | -3.2 | 4.1 | 6.2 |
| 1-Methyl-7-nitro-1H-indazole | -7.1 | -3.0 | 4.1 | 5.5 |
| 2-Methyl-4-nitro-2H-indazole | -7.0 | -2.9 | 4.1 | 6.1 |
| 2-Methyl-5-nitro-2H-indazole | -7.2 | -3.1 | 4.1 | 6.8 |
| 2-Methyl-6-nitro-2H-indazole | -7.1 | -3.0 | 4.1 | 6.5 |
| 2-Methyl-7-nitro-2H-indazole | -6.9 | -2.8 | 4.1 | 5.9 |
Note: The values in the tables above are predicted and intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
The synthesis and characterization of specific isomers of methyl-nitro-indazole require well-defined protocols to ensure regioselectivity and purity.
Synthesis of 1-Methyl-nitro-1H-indazole Isomers
A common synthetic route involves the N-methylation of the corresponding nitro-1H-indazole. The regioselectivity of the methylation (N1 vs. N2) is influenced by the reaction conditions and the position of the nitro group.
Generalized Protocol for N-methylation of Nitro-1H-indazoles:
-
Dissolution: Dissolve the starting nitro-1H-indazole (e.g., 4-nitro-1H-indazole) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to form the indazolide anion.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to separate the N1 and N2 isomers.
The following workflow illustrates the general process for synthesis and characterization.
Characterization of Isomers
Unambiguous identification of the different isomers is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N1 and N2 isomers and among positional isomers of the nitro group. The chemical shifts of the N-methyl protons and the aromatic protons are particularly informative. For N1-methyl isomers, the methyl signal typically appears at a different chemical shift compared to N2-methyl isomers. The coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.[1][8][9]
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds. All isomers of methyl-nitro-indazole will have the same molecular weight, but MS is essential for confirming the successful synthesis of the target molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecules, such as the N-H stretch (in the starting material), C-H stretches, and the asymmetric and symmetric stretches of the nitro group.
Biological Context and Signaling Pathways
Indazole derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
One of the most prominent targets for indazole-based drugs is the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][11][12] VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply, thereby inhibiting their growth.
The diagram below illustrates a simplified representation of the VEGFR signaling pathway and the point of inhibition by indazole derivatives.
Conclusion
This guide provides a comparative framework for the computational and experimental analysis of this compound and its isomers. While direct comparative data remains scarce, the provided information on predicted properties, generalized experimental protocols, and the biological context of indazole derivatives as kinase inhibitors serves as a valuable starting point for further research. The synthesis and characterization of these isomers, followed by systematic biological evaluation, will be crucial in elucidating the structure-activity relationships that govern their therapeutic potential. Future studies should focus on generating robust experimental data to validate the computational predictions and to identify the most promising isomers for development as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-INDAZOLE, 3-BROMO-1-METHYL-7-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR [m.chemicalbook.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Methyl-4-nitro-1H-indazole in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Methyl-4-nitro-1H-indazole as a key building block in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents.[1][2][3] This document evaluates the performance of this compound against alternative synthetic intermediates and pathways, supported by experimental data and detailed protocols to inform strategic decisions in drug discovery programs.
The specific substitution pattern of this compound offers distinct advantages. The N1-methylation preemptively resolves the common issue of regioselectivity in indazole functionalization, which often yields a mixture of N1 and N2 isomers.[4] The 4-nitro group serves as a versatile precursor to a 4-amino group, a critical anchor for building out the pharmacophore and establishing key interactions with the target kinase.
Performance Comparison of Synthetic Intermediates
The choice of starting material is critical in developing an efficient and scalable synthesis. While this compound provides a direct route to the desired N1-methylated core, other intermediates, such as halogenated indazoles, offer alternative strategies. The selection often involves a trade-off between reactivity, cost, and the number of synthetic steps required.
Table 1: Comparison of Indazole Building Blocks for Kinase Inhibitor Scaffolds
| Feature | This compound | 3-Halo-Indazole Derivatives (I, Br, Cl) | 4-Nitro-1H-indazole |
| Primary Use | Precursor to 4-amino-1-methyl-1H-indazole. | Functionalization at C3 via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] | Precursor to 4-amino-1H-indazole; requires subsequent N-methylation.[5][6] |
| Key Advantage | N1-methylation is pre-installed, avoiding regioselectivity issues. | Allows for direct C-C and C-N bond formation at a key vector for kinase interaction. | Commercially available and provides access to the 4-aminoindazole core.[6][7] |
| Key Challenge | Synthesis requires nitration, which can have regioselectivity challenges depending on the route.[4] | Requires optimization of cross-coupling conditions. Reactivity trend is I > Br > Cl.[3] | N-methylation step can yield a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[4] |
| Typical Follow-on Step | Reduction of the nitro group to an amine.[4][8] | Palladium-catalyzed cross-coupling reaction.[3] | N-methylation followed by other functionalizations. |
Comparative Analysis of Synthetic Pathways
The synthesis of the key 4-amino-1-methyl-1H-indazole intermediate can be approached via different strategic pathways. The primary decision point is the timing of the N-methylation step.
dot
Caption: Comparison of late-stage vs. early-stage N-methylation strategies.
Table 2: Quantitative Comparison of Synthetic Pathways to 4-Amino-Indazole Derivatives[4]
| Parameter | Pathway A: Late-Stage N-Methylation | Pathway B: Early-Stage N-Methylation |
| Starting Material | Substituted Aniline (e.g., 4-Bromo-2-methyl-6-nitroaniline) | Substituted Indazole (e.g., 6-Bromo-1H-indazole) |
| Key Challenge | Potential for mixture of N1/N2 isomers during methylation, though N1 is often favored.[4] | Regioselectivity of the nitration step can be problematic, leading to isomeric mixtures.[4] |
| Reported Yield (Analogous) | Step 1 (Indazole Formation): ~60-95% | Step 1 (N-Methylation): Often high yielding. |
| Reported Yield (Analogous) | Step 2 (N-Methylation): Variable, depends on conditions. | Step 2 (Nitration): 50-60% (highly dependent on substrate and regioselectivity).[8] |
| Overall Assessment | Potentially higher overall yield if N-methylation is efficient. | The nitration step is critical and can lower the overall yield significantly. |
Application in Kinase Inhibitor Activity
While biological activity data for inhibitors derived specifically from this compound is not extensively published in comparative studies, the indazole scaffold is a well-established core for potent kinase inhibitors targeting various signaling pathways.[9][10][11] The 4-amino group derived from this building block is crucial for forming hydrogen bonds within the ATP-binding pocket of many kinases.
dot
Caption: Indazole inhibitors often target kinases in critical oncogenic pathways.[2]
Table 3: Biological Activity of Selected Indazole-Based Kinase Inhibitors
| Compound Name/Class | Target Kinase(s) | Assay Type | IC₅₀ Value | Reference |
| Pazopanib (Votrient) | VEGFR, PDGFR | Kinase Inhibition | VEGFR1: 10 nM, VEGFR2: 30 nM, VEGFR3: 47 nM | [2] (Implied) |
| Axitinib (Inlyta) | VEGFR, PLK4 | Kinase Inhibition | PLK4: Kᵢ = 4.2 nM | [11] |
| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | [1][11] |
| Indazole Amide Derivative | Anticancer | Antiproliferative Assay | 0.23–1.15 µM | [1] |
Note: This table presents data for various indazole derivatives to illustrate the scaffold's potential. Direct IC₅₀ values for inhibitors synthesized from this compound are not publicly available in a comparative context.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the synthesis and evaluation of kinase inhibitors using indazole-based intermediates.
// Nodes start [label="Select Building Block\n(e.g., this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Nitro Group Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Amine Functionalization\n(e.g., Amide Coupling, Buchwald-Hartwig)", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Purification\n(Column Chromatography, Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Characterization\n(NMR, LC-MS, HRMS)", fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="Biological Evaluation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="In Vitro Kinase Assay\n(Determine IC₅₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; step7 [label="Cell-Based Assays\n(Antiproliferative, Apoptosis)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Lead Optimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end;
// Graph styling label="General Workflow for Synthesis and Evaluation"; fontcolor="#202124"; fontsize=14; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2017133258A1 - 1h-indazole derivative and use thereof as ido inhibitor - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1-Methyl-4-nitro-1H-indazole Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring drug safety and efficacy. 1-Methyl-4-nitro-1H-indazole is a key building block in medicinal chemistry, and controlling its purity is paramount. This guide provides a comparative overview of modern analytical techniques for the characterization of potential impurities associated with its synthesis, offering detailed experimental protocols and performance data to aid in method selection and development.
Understanding Potential Impurities
Impurities in this compound can originate from starting materials, intermediates, by-products from side reactions, or degradation. A plausible and common synthetic route involves the cyclization of 2-methyl-3-nitroaniline to form 4-nitro-1H-indazole, followed by N-methylation.[1][2] This process can lead to several process-related impurities, most notably the N-2 methylated isomer.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| This compound (API) | C₈H₇N₃O₂ | 177.16 | Active Pharmaceutical Ingredient | |
| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.14 | Unreacted Intermediate | |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Unreacted Starting Material | |
| 2-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Isomeric By-product (N-2 methylation) | |
| Other Nitroindazole Isomers (e.g., 6-nitro) | C₇H₅N₃O₂ | 163.14 | By-product from cyclization |
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the effective detection, quantification, and structural elucidation of impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while hyphenated mass spectrometry (MS) techniques and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation.[3]
Table 2: Performance Comparison of Key Analytical Techniques for Impurity Profiling
| Technique | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[4] | ~0.05% | Robust, reproducible, and excellent for quantification of known impurities.[5] | Requires reference standards for positive identification; limited structural information. |
| LC-MS | Combines HPLC separation with mass analysis.[3] | ~0.01% - 0.001% | Provides molecular weight information, enabling identification of unknown impurities; high sensitivity and specificity. | Ionization efficiency can be compound-dependent; quantification can be more complex than UV. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[6] | ~0.01% | Ideal for volatile or semi-volatile impurities and residual solvents; provides structural information through fragmentation patterns.[7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | >0.1% (for direct detection in mixture) | The most powerful tool for unambiguous structure elucidation of unknown impurities.[8] | Relatively low sensitivity compared to MS; complex mixtures can be difficult to analyze without prior separation. |
Experimental Protocols
Detailed and validated protocols are essential for achieving reliable and reproducible results. The following are representative methods for the characterization of impurities in this compound, which can be adapted and optimized as needed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the purity determination of this compound and the quantification of related substances.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the identification and confirmation of known and unknown impurities.
-
LC System: Use the same HPLC conditions as described above. The eluent from the column is directed into the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: ESI positive ([M+H]⁺) and negative ([M-H]⁻) modes to capture a wide range of impurities.[3]
-
Mass Range: m/z 100-500.
-
Data Analysis: Extract ion chromatograms for the theoretical masses of potential impurities (from Table 1). For unknown peaks, analyze the mass spectrum to determine the molecular weight and use high-resolution mass spectrometry (HRMS) to propose an elemental composition.[3] Perform MS/MS fragmentation to obtain structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for the structural elucidation of an isolated impurity or for confirming the structure of the main component.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (API or isolated impurity) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals for this compound would include the N-methyl singlet and distinct aromatic proton signals.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to unambiguously determine the isomeric structure (e.g., differentiating between N-1 and N-2 methylation).
-
-
Data Analysis: Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assemble the molecular structure. The position of the N-methyl group can be confirmed by observing HMBC correlations between the methyl protons and the carbons of the indazole ring.
Visualization of Analytical Workflow
The process of identifying an unknown impurity requires a systematic approach, combining chromatographic and spectroscopic techniques.
Caption: Workflow for impurity identification and characterization.
References
- 1. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Protocol: Safe Disposal of 1-Methyl-4-nitro-1H-indazole
This guide provides essential procedural information for the safe and compliant disposal of 1-Methyl-4-nitro-1H-indazole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Assessment
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally analogous nitro-aromatic compounds indicate it should be managed as a hazardous substance. The following classifications, based on similar chemicals, should be used as a precautionary guideline.[1] Always consult the specific SDS for the material you are using.
Table 1: Anticipated Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the use of appropriate PPE is mandatory to minimize exposure risks.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves in accordance with good laboratory practices.
-
Body Protection : A laboratory coat must be worn to protect skin and personal clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Alert : Evacuate the immediate area and inform personnel nearby.
-
Control and Contain : Prevent the spill from spreading. For solid spills, avoid creating dust.[5]
-
Clean-Up : Sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[3][6] All materials used for cleanup, including contaminated absorbents and PPE, must also be treated as hazardous waste.
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.[1] On-site treatment or drain disposal is not a suitable option for this chemical.[1]
Step 1: Designate a Waste Container
-
Use a dedicated, clearly labeled waste container for "Solid Nitro-Containing Organic Waste."
-
The container must be constructed of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[1]
Step 2: Collect Waste
-
Solid Waste : Collect unadulterated this compound waste in its solid form.
-
Contaminated Labware : Disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels) should be collected in the same dedicated hazardous waste container.[4]
Step 3: Avoid Mixing Waste Streams
-
Crucially, do not mix this compound waste with other chemical waste streams, particularly:
Step 4: Handle Empty Containers
-
The first rinse of a container that held this compound must be collected and disposed of as liquid hazardous waste.[7]
-
For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7] After thorough rinsing and air-drying, the container can be disposed of as regular trash, with the label defaced.[8]
Formal Disposal Procedure
The disposal of this compound must be managed through your institution's official hazardous waste program.
-
Container Management : Keep the hazardous waste container sealed at all times, except when adding waste.[7][8]
-
Labeling : As soon as the first item of waste is added, affix a completed EHS Hazardous Waste Label. The label must include the full chemical name (no abbreviations) and the accumulation start date.[7][9]
-
Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure it is stored away from incompatible materials and within secondary containment.[7]
-
Arrange Pickup : Once the container is full, or as per your laboratory's regular schedule, request a waste pickup from your institution's EHS department. Do not accumulate more than 55 gallons of hazardous waste in your lab.[8][10]
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 1-Methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Methyl-4-nitro-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar nitroaromatic and indazole-containing molecules. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance. Similar chemicals are known to be irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2][3][4] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][5] | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield | To be worn over safety goggles.[1][6] | Provides a secondary layer of protection for the face from splashes or unexpected reactions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for short-term protection.[1][6] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][6] | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[6] | ||
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or when working outside a certified chemical fume hood.[1][6] | Minimizes inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][2]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before starting work.[6]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Use disposable weigh boats and handle the solid with care to avoid generating dust.[6]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][4][7] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[4][6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] The container should be made of a compatible material like high-density polyethylene (HDPE).[4]
-
Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[8]
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Do not empty any waste containing this chemical into drains.[3][7]
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[8]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
